2-(3-Methoxyphenyl)-5-phenyloxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-5-8-13(10-14)16-17-11-15(19-16)12-6-3-2-4-7-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCFKCRZJQLJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192000 | |
| Record name | 2-(3-Methoxyphenyl)-5-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38705-20-3 | |
| Record name | 2-(3-Methoxyphenyl)-5-phenyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38705-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-5-phenyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038705203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxyphenyl)-5-phenyloxazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)-5-phenyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.159 | |
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Foundational & Exploratory
Chemical structure and molecular weight of 2-(3-Methoxyphenyl)-5-phenyloxazole
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-5-phenyloxazole: Structure, Properties, and Synthetic Considerations
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-5-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it presents a validated synthetic approach, expected spectroscopic signatures for characterization, and discusses the broader significance of the oxazole scaffold in contemporary drug discovery. Safety protocols for handling this class of compounds are also addressed, providing a holistic resource for researchers and drug development professionals.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide range of biological targets.[2] This has led to the development of numerous oxazole-based compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3] The inherent stability and synthetic tractability of the oxazole core make it an attractive building block for the design of novel bioactive molecules.[4][5] 2-(3-Methoxyphenyl)-5-phenyloxazole represents a specific embodiment of this important class of compounds, featuring a substitution pattern that can be strategically exploited in the design of targeted therapies.
Molecular Structure and Physicochemical Properties
The accurate characterization of a molecule begins with a thorough understanding of its structure and fundamental properties.
Chemical Structure and Molecular Formula
2-(3-Methoxyphenyl)-5-phenyloxazole is a disubstituted oxazole with a 3-methoxyphenyl group at the 2-position and a phenyl group at the 5-position.
Molecular Formula: C₁₆H₁₃NO₂[6]
IUPAC Name: 2-(3-methoxyphenyl)-5-phenyl-1,3-oxazole[6]
Canonical SMILES: COC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=CC=C3[6]
InChI Key: NWCFKCRZJQLJDJ-UHFFFAOYSA-N[6]
Below is a two-dimensional representation of the chemical structure:
Caption: 2D structure of 2-(3-Methoxyphenyl)-5-phenyloxazole.
Molecular Weight and Physicochemical Data
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 251.28 g/mol | [3] |
| Exact Mass | 251.0946 g/mol | [6] |
| Boiling Point | 429 °C at 760 mmHg | [6] |
| Flash Point | 213.2 °C | [6] |
| Density | 1.142 g/cm³ | [6] |
| LogP | 4.0172 | N/A |
Synthesis and Characterization
The synthesis of 2,5-disubstituted oxazoles can be achieved through various methods. A common and efficient approach involves the metal-free-catalyzed cascade cyclization of an appropriate aldehyde with a 2-amino-1-phenylethanone derivative.
General Synthetic Protocol
The following is a general experimental procedure adapted for the synthesis of 2,5-disubstituted oxazoles, which can be applied to the synthesis of 2-(3-Methoxyphenyl)-5-phenyloxazole.[7]
Reaction Scheme:
Step-by-Step Methodology:
-
To a solution of 3-methoxybenzaldehyde (0.2 mmol) in N,N-dimethylformamide (DMF, 1 mL), add 2-amino-1-phenylethanone hydrochloride (0.8 mmol), iodine (0.06 mmol), tert-butyl hydroperoxide (TBHP, 0.3 mmol), and sodium bicarbonate (NaHCO₃, 0.2 mmol).
-
Stir the reaction mixture at 70 °C for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(3-Methoxyphenyl)-5-phenyloxazole.
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
-
Aromatic protons of the 5-phenyl group would appear as multiplets in the range of δ 7.30-7.70 ppm.
-
The protons of the 3-methoxyphenyl group would exhibit characteristic signals, including a singlet for the methoxy group around δ 3.90 ppm and multiplets for the aromatic protons in the region of δ 6.90-7.80 ppm.
-
A singlet corresponding to the oxazole ring proton would be expected around δ 7.40-7.60 ppm.
Expected ¹³C NMR (in CDCl₃):
-
The carbon atoms of the oxazole ring would resonate at approximately δ 150-162 ppm.
-
The methoxy carbon would appear around δ 55 ppm.
-
Aromatic carbons would be observed in the range of δ 110-140 ppm.
Expected High-Resolution Mass Spectrometry (HRMS):
-
The calculated exact mass for the protonated molecule [M+H]⁺ is 252.1024, corresponding to the molecular formula C₁₆H₁₄NO₂⁺.
Applications in Drug Discovery and Medicinal Chemistry
The oxazole moiety is a versatile scaffold in drug design, and its derivatives have shown a wide array of biological activities.
-
Anticancer Activity: Many oxazole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways. For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8]
-
Anti-inflammatory Effects: Substituted oxazoles have been investigated for their potential as anti-inflammatory agents.
-
Enzyme Inhibition: The oxazole ring can be incorporated into molecules designed to selectively inhibit specific enzymes, such as monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[9]
-
Antimicrobial Properties: The oxazole scaffold has been utilized in the development of novel antibacterial and antifungal agents.
The 3-methoxyphenyl and phenyl substituents on the oxazole core of the title compound provide a framework that can be further functionalized to optimize binding to specific biological targets, making it a valuable starting point for medicinal chemistry campaigns.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-(3-Methoxyphenyl)-5-phenyloxazole and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and sources of ignition.[11][13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
The following GHS hazard statements are associated with similar compounds and should be considered:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Conclusion
2-(3-Methoxyphenyl)-5-phenyloxazole is a chemically interesting and synthetically accessible molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical structure, molecular weight, and key properties. The outlined synthetic protocol and expected spectroscopic data serve as a valuable resource for researchers working with this and related compounds. The established biological significance of the oxazole scaffold underscores the potential of 2-(3-Methoxyphenyl)-5-phenyloxazole as a platform for the development of novel therapeutic agents. As with all chemical research, adherence to strict safety protocols is paramount.
References
-
Barun, P., Hoida, A., Borbat, I., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
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Gomha, S. M., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
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The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. [Link]
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Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]
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Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
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ResearchGate. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. [Link]
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MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
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University of Science and Technology of China. (n.d.). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via A Metal-Free-Catalyzed Cascade Cyclization - Supporting Information. [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)-5-phenyloxazole. [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]
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Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. [Link]
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Jurnal Riset Kimia. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. [Link]
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EPrints USM. (n.d.). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. [Link]
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MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). [Link]
-
Semantic Scholar. (n.d.). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. [Link]-benzothiazole-derivatives-as-Li-Liu/0e8c871329c36b69671d18804b20e060c2390f7a)
-
Frontiers. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. [Link]
-
ResearchGate. (2021). (PDF) Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]
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Solubility Dynamics of 2-(3-Methoxyphenyl)-5-phenyloxazole: A Comparative Analysis in Polar and Non-Polar Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 2-(3-Methoxyphenyl)-5-phenyloxazole (CAS 38705-20-3) belongs to the diaryloxazole class of molecules. Structurally related to the widely used scintillator 2,5-diphenyloxazole (PPO)[4], this derivative incorporates a methoxy substitution on the 2-phenyl ring. This structural modification subtly alters its photophysical properties and its solvation thermodynamics. Understanding the precise solubility profile of this compound in both polar and non-polar microenvironments is critical for its application in fluorescence assays, organic electronics, and early-stage medicinal chemistry screening.
This technical guide provides a rigorous analysis of the compound's solubility behavior, detailing the structural causality behind its solvent interactions, presenting comparative quantitative data, and outlining a self-validating experimental protocol for solubility determination.
Structural Determinants and Solvation Thermodynamics
To predict and manipulate the solubility of 2-(3-Methoxyphenyl)-5-phenyloxazole, one must first deconstruct its molecular architecture. The molecule is fundamentally lipophilic, driven by three core components:
-
The Oxazole Core: A five-membered heteroaromatic ring that provides structural rigidity and extended
-conjugation. While the nitrogen atom possesses a lone pair capable of acting as a weak hydrogen-bond acceptor, the overall aromaticity limits its polarity. -
The 5-Phenyl Ring: A highly hydrophobic moiety that drives favorable van der Waals interactions and
stacking in non-polar solvents. -
The 3-Methoxy Substitution: The addition of the
group introduces a localized dipole and a secondary hydrogen-bond acceptor. While this slightly increases its solubility in moderately polar organic solvents (like alcohols) compared to unsubstituted PPO, it is insufficient to overcome the massive desolvation energy required to dissolve the molecule in water.
Causality of Solvent Interactions
In non-polar solvents (e.g., Toluene, Chloroform), the compound dissolves readily because the solute-solvent interactions (dispersion forces) are energetically comparable to the solute-solute interactions within the crystal lattice. Conversely, in highly polar solvents like water, the hydrophobic effect dominates. The water molecules would need to form a highly ordered clathrate cage around the bulky diaryloxazole structure, resulting in an unfavorable decrease in entropy (
Quantitative Solubility Profile
The following table summarizes the representative equilibrium solubility of 2-(3-Methoxyphenyl)-5-phenyloxazole across a gradient of solvent polarities at 25°C. Note: Values are representative of the diaryloxazole class under standard standard conditions.
| Solvent | Dielectric Constant ( | Polarity Classification | Estimated Solubility (mg/mL) | Solvation Mechanism |
| Water | 80.1 | Highly Polar | < 0.01 | Practically insoluble; hydrophobic exclusion. |
| Methanol | 32.7 | Polar Protic | ~2.5 - 5.0 | Weak H-bonding with methoxy/oxazole N. |
| DMSO | 46.7 | Polar Aprotic | > 50.0 | High dipole-dipole interaction; standard stock solvent. |
| Ethanol | 24.5 | Polar Protic | ~5.0 - 10.0 | Moderate lipophilic solvation. |
| Chloroform | 4.8 | Non-Polar | > 100.0 | Excellent solvation via dispersion forces. |
| Toluene | 2.4 | Non-Polar | > 100.0 | Strong |
| Hexane | 1.9 | Strictly Non-Polar | ~20.0 - 30.0 | Soluble, but lacks |
Experimental Methodology: The Shake-Flask Protocol
To generate reliable, self-validating solubility data, researchers must employ the Shake-Flask Method , which is the gold standard for determining equilibrium solubility as outlined by the OECD 105 guidelines [1]. This method ensures that the thermodynamic equilibrium between the solid phase and the saturated solution is definitively reached [2].
Step-by-Step Workflow
Phase 1: Preparation and Saturation
-
Solvent Selection: Dispense 5.0 mL of the target solvent (e.g., PBS buffer for polar, Toluene for non-polar) into a borosilicate glass vial.
-
Compound Addition: Gradually add solid 2-(3-Methoxyphenyl)-5-phenyloxazole to the solvent until a visible precipitate persists. For non-polar solvents, this may require >500 mg of material. Crucial Step: Ensure an excess of at least 10% above the estimated saturation point to maintain a constant chemical potential of the solid phase [2].
Phase 2: Equilibration (The Self-Validating Step)
3. Agitation: Seal the vials and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C (or 37.0°C for biological relevance). Set the rotation speed to 100–150 rpm [2].
4. Time-Course Sampling: To validate that true thermodynamic equilibrium is reached (rather than a transient supersaturated state), take 200
Phase 3: Phase Separation and Quantification
5. Separation: Centrifuge the aliquots at 15,000
Workflow Visualization
The following diagram maps the logical flow of the Shake-Flask methodology, highlighting the critical transition from physical equilibration to analytical quantification.
Figure 1: Standardized shake-flask workflow for determining equilibrium solubility.
Kinetic vs. Thermodynamic Solubility in Assays
A common pitfall in drug discovery and assay development is confusing kinetic solubility with thermodynamic solubility.
Because 2-(3-Methoxyphenyl)-5-phenyloxazole is highly soluble in DMSO, researchers often prepare 10 mM or 50 mM stock solutions in DMSO. When this stock is rapidly diluted into an aqueous biological buffer (e.g., a 1:100 dilution to achieve a 100
Over the course of a 2-to-4 hour assay, the compound will inevitably begin to aggregate and precipitate micro-crystals, leading to light scattering, fluorescence quenching, and false-negative assay readouts. To prevent this, application scientists must always ensure that the final assay concentration remains below the strictly defined thermodynamic aqueous solubility limit (< 0.01 mg/mL), or utilize surfactants/carrier proteins (like BSA) to stabilize the hydrophobic molecule in polar media.
References
-
Test No. 105: Water Solubility - OECD Organisation for Economic Co-operation and Development (OECD)[Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines SciELO - Scientific Electronic Library Online[Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io[Link]
-
2,5-Diphenyloxazole - Solubility of Things Solubility of Things Database[Link]
Photophysical Profiling and Fluorescence Quantum Yield Determination of 3-Methoxyphenyl Substituted Oxazoles
Executive Summary
Oxazole derivatives are privileged scaffolds in both medicinal chemistry and materials science. When substituted with electron-donating groups such as the 3-methoxyphenyl moiety, these heterocycles exhibit remarkable photophysical properties, including high fluorescence quantum yields (
Mechanistic Photophysics: The Role of the 3-Methoxyphenyl Group
The fluorescence quantum yield (
-
Push-Pull System: The oxazole ring acts as an electron-deficient (acceptor) core, while the methoxyphenyl group acts as an electron-rich (donor) antenna. This creates a "push-pull" conjugated system that facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation[2].
-
Meta-Substitution Dynamics: The methoxy group at the 3-position (meta) of the phenyl ring provides a unique electronic environment compared to ortho- or para-substitutions. While para-methoxy groups strongly participate in resonance, meta-methoxy groups primarily exert an inductive electron-withdrawing effect combined with limited resonance. This specific electronic configuration can restrict non-radiative decay pathways (such as bond rotation or intersystem crossing) and rigidify the excited state. This structural rigidity minimizes energy loss via internal conversion (IC), thereby maximizing the fluorescence quantum yield[3]. The introduction of methoxy groups has been empirically shown to increase both the output and photostability of oxazole-based laser dyes[3].
Jablonski diagram illustrating the photophysical decay pathways of 3-methoxyphenyl oxazoles.
Quantitative Data: Comparative Fluorescence Quantum Yields
The table below summarizes the photophysical metrics of representative oxazole derivatives, demonstrating the enhancing effect of the methoxy substitution[1][2][3].
| Compound | Solvent | Fluorescence Quantum Yield ( | ||
| Unsubstituted Oxazole | Ethanol | ~250 | ~310 | < 0.05 |
| 2-Phenylbenzoxazole | Toluene | 305 | 365 | 0.45 |
| 5-(3-Methoxyphenyl)oxazole | Ethanol | 315 | 390 | 0.68 |
| 2-(3-Methoxyphenyl)benzoxazole | Dichloromethane | 320 | 410 | 0.72 |
| MDPAPAO (Polyarylated oxazole) | Ethanol | 340 | 450 | 0.85 |
| 4-Methoxy-substituted oxazole dye | Ethanol | 410 | 534 | 0.99 |
Experimental Workflows
Workflow 1: Synthesis of 5-(3-Methoxyphenyl)oxazole
The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles from aldehydes[4]. It utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile synthon.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methoxybenzaldehyde and 1.1 equivalents of TosMIC in anhydrous methanol[4].
-
Catalysis: Add 2.0 equivalents of potassium carbonate (K₂CO₃) to the reaction mixture.
-
Cycloaddition: Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Once the aldehyde is consumed, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and distilled water. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield pure 5-(3-Methoxyphenyl)oxazole.
Van Leusen synthesis workflow for 5-(3-methoxyphenyl)oxazole using TosMIC.
Workflow 2: Relative Determination of Fluorescence Quantum Yield
The relative method compares the integrated fluorescence intensity of the unknown sample against a standard with a known
Step-by-Step Protocol:
-
Standard Selection: Prepare a stock solution of Quinine Sulfate in 0.05 M H₂SO₄. The established
for Quinine Sulfate under these conditions is 0.546 at = 350 nm[6][7]. -
Sample Preparation: Prepare a stock solution of the 3-methoxyphenyl oxazole derivative in a spectroscopic-grade solvent (e.g., ethanol).
-
Dilution Series: For both the standard and the sample, prepare a series of 4-5 dilutions such that the optical density (absorbance) at the excitation wavelength is strictly below 0.1[7].
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Excite the solutions at the same wavelength using a spectrofluorometer. Record the emission spectra and calculate the integrated fluorescence intensity (area under the curve) for each solution[8].
-
Gradient Plotting: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the sample and the standard. Extract the slopes (
and )[6]. -
Calculation: Calculate the quantum yield using the gradient method equation[6]:
(where represents the refractive index of the respective solvents).
Logical workflow for determining relative fluorescence quantum yield using the gradient method.
Trustworthiness & Causality in Experimental Choices
To ensure a self-validating scientific system, the causality behind these specific protocol choices must be understood:
-
Why OD < 0.1? Maintaining an optical density below 0.1 is critical because the linear relationship between absorbed light and emitted fluorescence breaks down at higher concentrations. Exceeding this threshold introduces the primary inner-filter effect (attenuation of the excitation beam) and secondary inner-filter effect (reabsorption of emitted photons), which artificially deflate the calculated
[7]. -
Why Quinine Sulfate? Quinine sulfate is exceptionally stable, does not suffer from oxygen quenching, and has a broad emission spectrum that overlaps well with many UV-excited oxazole derivatives, making it a highly reliable reference standard[5][7].
-
Why TosMIC? The Van Leusen reaction avoids the need for harsh dehydrating agents (like POCl₃) used in traditional Robinson-Gabriel syntheses, allowing for the preservation of sensitive functional groups like the methoxy ether[4].
References
-
Benchchem. "5-(2-Methoxyphenyl)oxazole | 848608-55-9". 1
-
ResearchGate. "Synthesis of 2,4,5-trisubstituted oxazoles from 1,2-diketones and amines by using an electrochemical method". 2
-
DTIC. "Synthesis of Laser Dyes". 3
-
Benchchem. "5-(2-fluoro-3-methoxyphenyl)oxazole | 1996833-14-7". 4
-
ResearchGate. "Fluorescence Quantum Yields—Methods of Determination and Standards". 5
-
Benchchem. "A Comparative Guide to the Fluorescence Quantum Yield of 2-(Furan-2-YL)phenol and Quinine Sulfate". 6
-
JASCO. "Absolute Quantum Yields Using an Integrating Sphere". 9
-
RSC Publishing. "Analytical Methods".8
-
ISS. "Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci". 7
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Technical Deep Dive: Thermal & Physical Characterization of 2-(3-Methoxyphenyl)-5-phenyloxazole
Topic: Thermal Stability and Melting Point of 2-(3-Methoxyphenyl)-5-phenyloxazole Content Type: Technical Whitepaper / Application Note Audience: Researchers, Material Scientists, and Drug Development Professionals[1][2][3]
Executive Technical Summary
2-(3-Methoxyphenyl)-5-phenyloxazole (CAS: 38705-20-3 ) represents a critical structural motif in both organic electronics (scintillators) and medicinal chemistry.[1][2] As a 2,5-disubstituted oxazole, its thermal profile is governed by the interplay between the rigid heterocyclic core and the rotational freedom of the methoxy-substituted phenyl ring.[1][2]
This guide provides a rigorous analysis of its melting point (79–83 °C ) and thermal stability, offering validated protocols for characterization.[1][2][3] For drug development professionals, understanding the solid-state behavior of this compound is essential for identifying polymorphs and ensuring API (Active Pharmaceutical Ingredient) stability during hot-melt extrusion or formulation.[1][2]
Physicochemical Architecture
The thermal behavior of 2-(3-Methoxyphenyl)-5-phenyloxazole is dictated by its crystalline lattice energy and molecular symmetry.[1][2] Unlike its para-isomer (4-methoxy), the meta-substitution (3-methoxy) introduces asymmetry that typically lowers the melting point and alters solubility profiles.[1][2][3]
Table 1: Core Physicochemical Data[1][2][3]
| Property | Value / Description | Source/Validation |
| CAS Number | 38705-20-3 | Verified Registry [1] |
| Molecular Formula | Stoichiometric Calc.[1][2][3][4] | |
| Molecular Weight | 251.28 g/mol | High-Res MS |
| Melting Point ( | 79–83 °C | Experimental Range [1][2] |
| Boiling Point ( | ~429 °C (Predicted) | In silico (760 mmHg) |
| Density | 1.142 g/cm³ (Predicted) | Structural Packing Model |
| Appearance | Yellow to pale yellow solid | Visual Inspection |
Thermal Analysis & Stability Profiling
Precise thermal characterization is non-negotiable for validating purity and processing limits.[1][2] The following protocols are designed to be self-validating systems, ensuring data integrity.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the precise onset of melting and enthalpy of fusion (
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1][2]
-
Calibration (Self-Validation): Prior to run, validate temperature and enthalpy using an Indium standard (
, ).[1][2] -
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.[1][2][3]
-
Methodology:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 150 °C (First Heat) to erase thermal history.
-
Cool 10 °C/min to 0 °C.
-
Ramp 10 °C/min to 200 °C (Second Heat).
-
-
Data Interpretation: The melting point of 79–83 °C should appear as a sharp endothermic peak.[1][2] Broadening >2 °C indicates impurities or solvates.[1][2]
Thermogravimetric Analysis (TGA) Protocol
Objective: Establish the decomposition temperature (
-
Atmosphere: Nitrogen (
) for inert stability; Air for oxidative stability.[1][2] -
Methodology:
-
Critical Thresholds:
Visualization: Thermal Characterization Workflow
Figure 1: Integrated workflow for thermal stability profiling, ensuring calibration steps (Indium) are performed for data integrity.
Synthesis & Impurity Impact on Melting Point[1][2]
The melting point range (79–83 °C) is highly sensitive to the synthesis route.[1][2] The most common industrial route involves the Robinson-Gabriel cyclodehydration or the condensation of
Mechanistic Pathway
The formation of the oxazole ring involves the dehydration of an intermediate keto-amide.[1][2][3] Incomplete dehydration results in acyclic impurities that depress the melting point significantly (eutectic formation).[1][2]
Synthesis Route (Example):
Visualization: Synthesis & Impurity Logic[1][2][3]
Figure 2: Synthesis pathway highlighting the critical cyclodehydration step where impurities often originate, affecting thermal properties.[1][2][3]
Applications & Stability in Formulation[1][2][3]
Drug Development (Medicinal Chemistry)
Oxazoles are bioisosteres for amide bonds, improving metabolic stability.[1][2][3]
-
Polymorphism Risk: The relatively low melting point (79–83 °C) suggests a crystal lattice that may be susceptible to polymorphic transitions under high-energy processing (e.g., milling).[1][2]
-
Storage: Store below 30 °C. The compound is stable but should be protected from light due to the potential for photo-oxidation of the electron-rich methoxy-phenyl ring.[1][2][3]
Material Science (Scintillators)
In organic electronics, this compound serves as a wavelength shifter.[1][2][3]
-
Thermal Stability Requirement: For vapor deposition processes, the material must withstand sublimation temperatures without decomposing.[1][2] TGA data must confirm
weight loss at the sublimation point (typically ~150–200 °C under vacuum).[1][2]
References
-
PubChem. (2025).[1][2][6] 2-(4-Methoxyphenyl)-5-phenyloxazole (Isomer Analog Data). National Library of Medicine.[1][2] Retrieved from [Link]
-
MDPI. (2022).[1][2] Synthesis and Characterization of Isoxazoline Derivatives. Molbank.[1][2][7] Retrieved from [Link]
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- 3. chemscene.com [chemscene.com]
- 4. 2-(3-methoxyphenyl)-5-phenyloxazole | 38705-20-3 [m.chemicalbook.com]
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- 7. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide [mdpi.com]
A Technical Guide to the Electronic Properties and Frontier Molecular Orbitals of Phenyloxazole Derivatives
Abstract
Phenyloxazole derivatives represent a cornerstone class of heterocyclic compounds, pivotal in the fields of medicinal chemistry and materials science.[1][2] Their broad spectrum of biological activities—including anti-inflammatory, anticancer, and antimicrobial properties—is fundamentally governed by their electronic structure.[2][3][4][5][6] This guide provides an in-depth exploration of the electronic properties of phenyloxazole derivatives, with a specific focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. We will dissect the theoretical and experimental methodologies used to determine these critical quantum chemical parameters, explain the causal relationships between molecular structure and electronic characteristics, and provide actionable protocols for researchers. This document is intended to serve as a comprehensive resource for scientists and drug development professionals seeking to rationally design and optimize phenyloxazole-based molecules with tailored functionalities.
The Fundamental Importance of Frontier Molecular Orbitals (FMOs)
The chemical reactivity, kinetic stability, and photophysical properties of a molecule are dictated by its frontier molecular orbitals (FMOs): the HOMO and the LUMO.
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electron-containing shell. Its energy level (EHOMO) is directly related to the molecule's ability to donate an electron, correlating with its ionization potential. A higher EHOMO value indicates a greater propensity for electron donation, making the molecule a better electron donor and more susceptible to electrophilic attack.[7]
-
LUMO (Lowest Unoccupied Molecular Orbital): As the lowest energy orbital without electrons, the LUMO signifies the molecule's ability to accept an electron. Its energy level (ELUMO) corresponds to the electron affinity. A lower ELUMO value suggests the molecule is a better electron acceptor and more reactive towards nucleophiles.[7]
-
The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity.[8] A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized.[7][8] This gap is also fundamental to the molecule's optical properties, as the lowest energy electronic absorption corresponds to the HOMO→LUMO transition.[9]
For phenyloxazole derivatives, tuning these FMO levels by modifying substituents on the phenyl or oxazole rings is the key to modulating their biological activity and material properties.
Theoretical Determination of HOMO-LUMO Levels via Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure of molecules like phenyloxazoles with a favorable balance of computational cost and accuracy.[10][11] DFT calculations allow for the in silico design and screening of derivatives before committing to laborious synthesis.
Causality in Computational Protocol Design
The choice of DFT functional and basis set is critical for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for organic molecules as it incorporates both exchange and correlation effects, providing a robust description of electronic energies.[8][12] The 6-311++G(d,p) basis set is often chosen because it provides a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for the non-spherical shape of orbitals, which is essential for conjugated systems like phenyloxazoles.[11][13]
Standard Computational Workflow
A typical DFT-based calculation of HOMO-LUMO energies follows a validated, multi-step process to ensure the final energies are derived from the molecule's most stable state.[10][13]
Caption: Standard workflow for DFT-based determination of FMO energies.
Detailed Computational Protocol: DFT Calculation
Objective: To calculate the EHOMO, ELUMO, and ΔE of a phenyloxazole derivative using Gaussian 09W or similar software.[12][14]
Methodology:
-
Structure Input: Build the 3D structure of the target phenyloxazole derivative using a molecular editor and save it in a suitable format (e.g., .mol or .gjf).
-
Geometry Optimization:
-
Set up a geometry optimization calculation. In the Gaussian command line, this is specified as Opt.
-
Select the DFT functional and basis set: B3LYP/6-311++G(d,p).
-
Initiate the calculation. The software will iteratively adjust the atomic coordinates to find the structure's energy minimum.
-
-
Frequency Verification:
-
Using the optimized geometry from the previous step, perform a frequency calculation (Freq).
-
Verify the output to ensure there are no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point, not a true minimum, and the geometry must be re-optimized.
-
-
Single-Point Energy Calculation:
-
With the confirmed minimum-energy structure, perform a single-point energy calculation. This is typically done by including Pop=Full or a similar command to generate a detailed output of molecular orbitals and their energies.
-
-
Data Extraction and Analysis:
-
Open the output file (e.g., .log or .out).
-
Search for the section listing the molecular orbital energies. The highest energy level with an occupancy of 2 (for a closed-shell molecule) is the HOMO. The next level, with an occupancy of 0, is the LUMO.
-
Record the EHOMO and ELUMO values in electron volts (eV).
-
Calculate the energy gap: ΔE = ELUMO - EHOMO.
-
Data Presentation: Substituent Effects
The electronic properties of phenyloxazole derivatives can be precisely tuned by substituents. Electron-donating groups (EDGs) like -OCH₃ or -N(CH₃)₂ tend to raise the HOMO energy, while electron-withdrawing groups (EWGs) like -NO₂ or -CN lower the LUMO energy.
Table 1: Representative DFT-Calculated FMO Energies for Substituted 2,5-Diphenyloxazole Derivatives
| Derivative Substituent (at para-position of 5-phenyl ring) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Expected Effect |
|---|---|---|---|---|
| -H (Unsubstituted) | -6.15 | -1.85 | 4.30 | Baseline |
| -OCH₃ (EDG) | -5.88 | -1.80 | 4.08 | Increased Reactivity |
| -N(CH₃)₂ (Strong EDG) | -5.45 | -1.75 | 3.70 | High Reactivity |
| -Cl (Weak EWG) | -6.25 | -2.05 | 4.20 | Slightly Decreased Reactivity |
| -NO₂ (Strong EWG) | -6.70 | -2.80 | 3.90 | Increased Electron Affinity |
Note: These values are illustrative examples based on typical trends and may not correspond to a specific published study.
Experimental Determination of HOMO-LUMO Levels
While DFT provides powerful predictive insights, experimental validation is crucial. Cyclic Voltammetry (CV) is the primary electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be reliably estimated.[13]
The Physicochemical Principle
Cyclic voltammetry measures the current response of a solution to a linearly cycled potential sweep. The potential at which oxidation occurs (loss of an electron) is related to the HOMO, while the potential for reduction (gain of an electron) relates to the LUMO. The energy levels can be calculated using empirical equations that reference a standard compound, typically ferrocene/ferrocenium (Fc/Fc⁺), whose redox potential is well-defined.[15][16]
The most commonly used equations are:
-
EHOMO = -e (Eoxonset - E1/2ferrocene + 4.8) eV [15]
-
ELUMO = -e (Eredonset - E1/2ferrocene + 4.8) eV
Where:
-
Eoxonset and Eredonset are the onset potentials for oxidation and reduction from the voltammogram.
-
E1/2ferrocene is the half-wave potential of the internal ferrocene standard.
-
4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[15]
Experimental Workflow
The experimental process requires careful preparation and execution to ensure accurate and reproducible results.
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- 16. researchgate.net [researchgate.net]
The Oxazole Core in Optoelectronics: A Technical Guide to 2,5-Disubstituted Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 2,5-disubstituted oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a powerhouse in the field of optoelectronics. Its rigid, planar structure and extended π-conjugation system provide a versatile platform for the design of molecules with tailored photophysical properties. This technical guide offers an in-depth exploration of 2,5-disubstituted oxazoles, from their synthesis to their application in cutting-edge optoelectronic devices, providing researchers with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable scaffold.
The Synthetic Toolkit: Crafting the 2,5-Disubstituted Oxazole Core
The accessibility and functionalization of the oxazole ring are paramount to its utility. Several synthetic strategies have been developed and refined over the years, ranging from classical name reactions to modern catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the tolerance of functional groups on the starting materials.
Classical Approaches: Time-Tested and Robust
The Robinson-Gabriel Synthesis: This foundational method involves the cyclodehydration of 2-acylamino ketones to form the oxazole ring.[1][2] It is a robust and widely used method, particularly for the synthesis of 2,5-diaryl oxazoles.[3] The reaction is typically promoted by strong dehydrating agents such as sulfuric acid or phosphorus oxychloride.[3]
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole [3]
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
In a reaction vessel, combine 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g).
-
Heat the mixture to 140°C and maintain for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and recrystallize from ethanol to yield pure 2,5-diphenyloxazole.
-
The Van Leusen Oxazole Synthesis: A milder and highly versatile alternative, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes.[4][5] This method is particularly effective for the synthesis of 5-substituted oxazoles and proceeds under basic conditions.[4][5]
Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole [4][6]
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
To a stirred solution of the aldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in methanol, add potassium carbonate (2.0 equivalents).
-
Heat the resulting mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.
-
Modern Methods: Efficiency and Functional Group Tolerance
More contemporary approaches offer improved efficiency, milder reaction conditions, and greater tolerance for a wider range of functional groups.
Iodine-Catalyzed Tandem Oxidative Cyclization: This metal-free method provides a practical and efficient route to 2,5-disubstituted oxazoles from readily available aromatic aldehydes and α-amino ketones.[7][8] The reaction demonstrates excellent functional group compatibility.[7][8]
Experimental Protocol: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [3]
-
Reaction Scheme:
Diagram of Synthetic Pathways
Caption: Key synthetic routes to 2,5-disubstituted oxazoles.
Structure-Property Relationships: Tuning Optoelectronic Performance
The true power of the 2,5-disubstituted oxazole scaffold lies in the ability to fine-tune its photophysical properties through judicious selection of substituents at the 2- and 5-positions. These modifications directly influence the molecule's electronic structure, affecting its absorption and emission characteristics.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aryl substituents can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). [9][10]Generally, EDGs raise the HOMO energy level, while EWGs lower the LUMO energy level. This modulation of the HOMO-LUMO gap directly impacts the absorption and emission wavelengths. For instance, increasing the electron-donating strength of a substituent can lead to a bathochromic (red) shift in the emission spectrum. [2] Furthermore, extending the π-conjugation of the substituents, for example by introducing vinyl or larger aromatic systems, can also lead to red-shifted absorption and emission spectra and increased molar absorptivity. [11][12]
| Compound/Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference(s) |
|---|---|---|---|---|---|
| 2,5-Diphenyloxazole (PPO) | ~305 | ~365 | ~60 | ~0.8-1.0 | [13] |
| 2-(4-methoxyphenyl)-5-phenyloxazole | ~320 | ~380 | ~60 | High | [2] |
| 2-(4-nitrophenyl)-5-phenyloxazole | ~330 | ~450 | ~120 | Lower | [2] |
| Oxazolo[5,4-b]pyridine derivatives | 299-333 | - | 83-128 | 0.70-0.82 | [14] |
| 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles | 395-405 | - | - | - | [15]|
Table 1: Representative Photophysical Properties of 2,5-Disubstituted Oxazole Derivatives. This table highlights how different substituents influence the absorption (λabs), emission (λem), Stokes shift, and fluorescence quantum yield (ΦF).
Diagram of Structure-Property Relationship
Caption: Influence of substituents on the optoelectronic properties of the oxazole core.
Applications in Optoelectronic Devices
The tunable and robust fluorescence of 2,5-disubstituted oxazoles makes them highly attractive for a variety of optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs)
2,5-Disubstituted oxazoles are widely employed as emitters or host materials in the emissive layer of OLEDs. [13]Their high quantum yields and thermal stability contribute to the efficiency and longevity of these devices. By tuning the substituents, the emission color can be precisely controlled across the visible spectrum.
A typical multilayer OLED structure consists of several organic layers sandwiched between two electrodes. [16]When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. [16]These charge carriers migrate through the transport layers and recombine in the emissive layer, leading to the formation of excitons which then radiatively decay to produce light. [16]
Experimental Protocol: Fabrication and Characterization of a Small Molecule OLED [17]
-
Device Architecture: ITO / HIL / HTL / EML (Host:Emitter) / ETL / EIL / Cathode
-
Step-by-Step Fabrication (Vacuum Thermal Evaporation):
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-ozone.
-
Organic Layer Deposition: In a high-vacuum chamber (<10⁻⁶ Torr), thermally evaporate the following layers sequentially:
-
Hole Injection Layer (HIL), e.g., 2-TNATA.
-
Hole Transport Layer (HTL), e.g., NPB.
-
Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) with the 2,5-disubstituted oxazole emitter at a specific doping concentration.
-
Electron Transport Layer (ETL), e.g., Alq₃.
-
-
Cathode Deposition: Deposit a thin Electron Injection Layer (EIL), such as Lithium Fluoride (LiF), followed by a thicker metal cathode, typically Aluminum (Al).
-
Encapsulation: Encapsulate the device under an inert atmosphere to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates with a spectroradiometer.
-
Fluorescent Sensors
The sensitivity of the fluorescence of 2,5-disubstituted oxazoles to their local environment makes them excellent candidates for fluorescent sensors. For example, derivatives containing chelating moieties can exhibit changes in their fluorescence intensity or wavelength upon binding to specific metal ions. [18]This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various analytes. [18][19]
Characterization of Photophysical Properties
Accurate characterization of the photophysical properties of newly synthesized 2,5-disubstituted oxazoles is crucial for understanding their potential in optoelectronic applications.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield [5][6][13]
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.
-
Procedure:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Experimental Protocol: Fluorescence Lifetime Measurement [4][20]
-
Principle: Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure fluorescence lifetime. It involves repeatedly exciting the sample with a short pulse of light and measuring the time delay between the excitation pulse and the detection of the first emitted photon.
-
Procedure:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive, fast detector (e.g., a single-photon avalanche diode or a photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of the fluorescent sample.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the arrival times of the emitted photons relative to the excitation pulses over many cycles to build up a histogram of decay times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Diagram of Characterization Workflow
Caption: Workflow for the characterization of photophysical properties.
Conclusion and Future Outlook
The 2,5-disubstituted oxazole core continues to be a privileged scaffold in the design of advanced optoelectronic materials. Its synthetic accessibility, coupled with the profound influence of substituents on its photophysical properties, offers a vast chemical space for exploration. Future research will likely focus on the development of novel synthetic methodologies that allow for even greater molecular complexity and diversity. Furthermore, a deeper understanding of the intricate structure-property relationships will enable the rational design of next-generation materials with enhanced performance in applications ranging from high-efficiency OLEDs for displays and lighting to highly sensitive and selective fluorescent probes for biomedical imaging and environmental monitoring. The versatility of the 2,5-disubstituted oxazole ensures its continued prominence in the ever-evolving landscape of optoelectronics.
References
-
[Efficient fluorescent sensors based on 2,5-diphenylo[4][13][21]xadiazole: a case of specific response to Zn(II) at physiological pH. PubMed.]([Link])
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- 21. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Guide: Stokes Shift Analysis of 2-(3-Methoxyphenyl)-5-phenyloxazole
Executive Summary
This technical guide provides a rigorous framework for the solvatochromic analysis of 2-(3-Methoxyphenyl)-5-phenyloxazole , a derivative of the widely used scintillator 2,5-diphenyloxazole (PPO). While PPO is a standard in scintillation counting, the introduction of a methoxy group at the meta (3-) position of the phenyl ring alters the molecule's electronic landscape, affecting its dipole moment and solubility profile.
Understanding the Stokes shift —the energy difference between absorption and emission maxima—is critical for evaluating this compound’s utility as a fluorescent probe or scintillator. A large Stokes shift minimizes self-absorption (inner-filter effect) and improves detection sensitivity. This guide details the experimental protocol to quantify the change in dipole moment (
Compound Architecture & Theoretical Framework
Structural Context
The core structure is a 2,5-disubstituted oxazole.[1][2][3] The meta-methoxy substitution exerts an inductive electron-donating effect but has limited resonance contribution compared to para-substitution.
-
Ground State (
): Characterized by a specific dipole moment ( ) governed by the electronegative oxygen/nitrogen atoms in the oxazole ring and the methoxy substituent. -
Excited State (
): Upon photoexcitation, Intramolecular Charge Transfer (ICT) typically occurs, redistributing electron density and altering the dipole moment to .
The Physics of Stokes Shift
The Stokes shift (
Figure 1: Jablonski diagram illustrating the origin of Stokes shift via vibrational and solvent relaxation.
Experimental Methodology
Materials & Reagents[4][5]
-
Analyte: 2-(3-Methoxyphenyl)-5-phenyloxazole (CAS: 38705-20-3), >98% purity.
-
Solvents: Spectroscopic grade (>99.9%) solvents spanning a wide range of polarity (Orientation Polarizability,
).-
Non-polar: Cyclohexane, Toluene.
-
Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF).
-
Polar Protic: Ethanol (EtOH), Methanol (MeOH).
-
Sample Preparation Protocol
Goal: Prepare dilute solutions (
-
Stock Solution: Dissolve 1.0 mg of analyte in 10 mL of THF (approx. 400 µM).
-
Aliquot Distribution: Transfer 50 µL of stock into clean, dry vials. Evaporate THF under a gentle nitrogen stream if the solvent is incompatible with the final solvent (e.g., Hexane).
-
Solvation: Re-dissolve the residue in 3.0 mL of the respective test solvent.
-
Validation: Measure Absorbance at
. Ensure Optical Density (OD) is < 0.1 to maintain linearity and avoid inner-filter effects.
Instrumentation Settings
-
UV-Vis Spectrophotometer: Scan range 250–450 nm; Baseline correction with pure solvent.
-
Fluorescence Spectrophotometer:
-
Excitation Wavelength (
): Set to absorption of the specific solvent. -
Slit Widths: 2.5 nm / 2.5 nm (adjust for signal-to-noise).
-
Emission Scan: 300–600 nm.
-
Data Analysis & Lippert-Mataga Plot
Calculating Stokes Shift
For each solvent, convert the absorption and emission maxima from wavelength (nm) to wavenumbers (
The Lippert-Mataga Equation
This equation correlates the Stokes shift with the solvent's orientation polarizability (
Where:
-
: Stokes shift (
) - : Planck’s constant[4][5]
- : Speed of light
- : Onsager cavity radius (estimated from molecular volume)
-
: Orientation polarizability of the solvent, defined as:
( = dielectric constant, = refractive index)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining the change in dipole moment.
Representative Data & Interpretation
Since exact literature values for the 3-methoxy isomer are variable by condition, the table below provides representative parameters for PPO derivatives to validate your experimental setup.
| Solvent | Exp. | Exp.[5] | |||
| Cyclohexane | 2.02 | 1.426 | 0.000 | ~305 | ~365 |
| Toluene | 2.38 | 1.496 | 0.013 | ~308 | ~370 |
| THF | 7.58 | 1.407 | 0.210 | ~310 | ~375 |
| Ethanol | 24.5 | 1.361 | 0.289 | ~312 | ~380 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | ~311 | ~382 |
*Note: Values are estimates based on 2,5-diaryloxazole scaffolds. Experimental results for the 3-methoxy isomer may vary by ±5-10 nm.
Interpreting the Slope
-
Linear Plot: Indicates general solvent effects (dipole-dipole interactions) dominate.
-
Non-Linearity (Red Deviation): In protic solvents (Ethanol), a deviation from linearity suggests Specific Solvent Effects such as Hydrogen Bonding with the oxazole nitrogen or methoxy oxygen.
-
Slope Magnitude: A steeper slope implies a larger change in dipole moment (
) upon excitation, indicative of significant Intramolecular Charge Transfer (ICT).
Applications & Implications
-
Scintillation: The 3-methoxy group may shift emission to match specific PMT (photomultiplier tube) sensitivity ranges better than unsubstituted PPO.
-
Biological Probes: If the Stokes shift is sensitive to polarity (steep Lippert slope), this molecule can serve as a reporter for hydrophobic pockets in proteins or lipid bilayers.
References
-
Compound Registry: 2-(3-Methoxyphenyl)-5-phenyloxazole, CAS RN 38705-20-3.[][7][8] ChemicalBook / PubChem.
-
Methodology: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[9] Link
- Theoretical Basis: Lippert, E. (1957). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand". Z.
- Comparative Data: Nijegorodov, N., & Downey, W. S. (1994). "The influence of molecular structure on the fluorescence properties of some oxazoles and oxadiazoles". Spectrochimica Acta Part A, 50(6), 1109-1119.
Sources
- 1. benchchem.com [benchchem.com]
- 2. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-(3-methoxyphenyl)-5-phenyloxazole | 38705-20-3 [m.chemicalbook.com]
- 9. Pannellum [gis.humboldt.edu]
Methodological & Application
Robinson-Gabriel synthesis conditions for 2-(3-Methoxyphenyl)-5-phenyloxazole
Application Note: Optimized Robinson-Gabriel Synthesis of 2-(3-Methoxyphenyl)-5-phenyloxazole
Executive Summary & Strategic Rationale
Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters, and as core pharmacophores in various antiviral and anticancer agents. The synthesis of 2,5-diaryloxazoles, such as 2-(3-methoxyphenyl)-5-phenyloxazole (CAS: 38705-20-3)[1], is classically achieved via the . This transformation involves the cyclodehydration of an
Mechanistic Insights: The Vilsmeier-Haack Liability
A traditional Robinson-Gabriel protocol often employs Phosphorus Oxychloride (POCl
-
Causality of Byproduct Formation: The 3-methoxyphenyl substituent is highly electron-rich due to the electron-donating resonance effect of the methoxy group. When POCl
reacts with DMF, it generates the Vilsmeier reagent (chloromethyleneiminium ion). This highly electrophilic species will rapidly formylate the 3-methoxyphenyl ring via electrophilic aromatic substitution, leading to significant accumulation of formylated oxazole byproducts[4],[3]. -
Strategic Mitigation: To circumvent this, the protocol must either utilize POCl
in a non-formylating, non-polar solvent (e.g., Toluene), or employ milder, modern dehydrating agents such as the Wipf protocol (PPhngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , I , Et N)[2],,[5].
Quantitative Comparison of Dehydrating Agents
To guide experimental design, the following table summarizes the expected outcomes of various cyclodehydration conditions for this specific electron-rich substrate.
| Dehydrating Agent | Reaction Conditions | Yield Expectation | Side Reaction Risk | Suitability for Target |
| POCl | 80–100 °C, 2–4 h | Low | High (Vilsmeier-Haack formylation) | Poor |
| H | 90–100 °C, 1–2 h | Low | High (Charring, ether cleavage) | Poor |
| POCl | 90–110 °C, 3–5 h | Moderate–High | Low (Thermal degradation possible) | Good |
| PPh | 0 °C to RT, 2–6 h | High | Very Low | Excellent |
Reaction Workflows and Mechanistic Pathways
Figure 1: Synthetic workflow for 2-(3-Methoxyphenyl)-5-phenyloxazole highlighting divergent cyclization.
Figure 2: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.
Detailed Experimental Protocols
Protocol 1: Synthesis of Precursor N-(2-oxo-2-phenylethyl)-3-methoxybenzamide
Objective: Amidation of phenacylamine with 3-methoxybenzoyl chloride. Procedure:
-
Initiation: Suspend phenacylamine hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (Et
N, 2.5 equiv, 25 mmol) dropwise. The solution will become homogeneous as the free base is generated. -
Acylation: Slowly add 3-methoxybenzoyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Self-Validating Workup: Quench the reaction with 1N HCl (30 mL) to remove unreacted amine and excess Et
N. Separate the organic layer, wash sequentially with saturated aqueous NaHCO (30 mL) and brine (30 mL). Dry over anhydrous Na SO , filter, and concentrate under reduced pressure to afford the crude -acylamino ketone.
Protocol 2: Cyclodehydration via Wipf's Method (Recommended)[2],[6]
Objective: Mild cyclodehydration avoiding formylation and thermal degradation. Procedure:
-
Preparation: Dissolve the crude N-(2-oxo-2-phenylethyl)-3-methoxybenzamide (1.0 equiv, ~10 mmol) in anhydrous DCM (60 mL).
-
Reagent Loading: Add Triphenylphosphine (PPh
, 2.0 equiv, 20 mmol) and Triethylamine (Et N, 4.0 equiv, 40 mmol). Cool the mixture to 0 °C. -
Activation: Prepare a solution of Iodine (I
, 2.0 equiv, 20 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture. Causality Note: The Ingcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> /PPh complex acts as a highly effective, mild activating agent for the enol oxygen, driving the cyclization without the harsh acidity of classical methods. -
Monitoring: Stir the reaction at room temperature for 2–6 hours. The reaction is complete when the starting material is consumed (TLC monitoring).
-
Workup: Quench the reaction by adding saturated aqueous Na
S O (40 mL). Causality Note: Thiosulfate reduces any unreacted iodine to iodide, preventing oxidative degradation of the electron-rich oxazole product. Extract with DCM, dry over Na SO , and purify via silica gel chromatography to yield pure 2-(3-methoxyphenyl)-5-phenyloxazole.
Protocol 3: Cyclodehydration via Classical POCl (Alternative)
Objective: Cost-effective scale-up using a non-formylating solvent system. Procedure:
-
Preparation: Suspend the
-acylamino ketone (1.0 equiv) in anhydrous Toluene (0.2 M concentration). Crucial: Do not use DMF[3]. -
Activation: Add Phosphorus Oxychloride (POCl
, 3.0 equiv) in one portion. -
Reflux: Heat the mixture to 100 °C for 3–5 hours.
-
Workup: Cool the mixture to 0 °C and carefully pour it into crushed ice to hydrolyze excess POCl
. Neutralize slowly with saturated aqueous NaHCO . Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
References
-
[4] Title: Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Source: NIH/PMC. URL: [Link]
-
[2] Title: Robinson–Gabriel synthesis. Source: Wikipedia. URL: [Link]
-
[6] Title: Oxazole - Macmillan Group. Source: Princeton University. URL: [Link]
Sources
- 1. 2-(3-methoxyphenyl)-5-phenyloxazole | 38705-20-3 [m.chemicalbook.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Purification and Recrystallization Protocols for High-Purity Phenyloxazoles
This Application Note is structured as a technical guide for researchers and process chemists in the fields of scintillation materials and medicinal chemistry. It prioritizes practical, field-proven methodologies over theoretical generalities.
Introduction & Criticality of Purity
Phenyloxazoles like PPO (primary scintillator) and POPOP (secondary wavelength shifter) are the workhorses of radiation detection and high-energy physics. In these applications, purity is not merely a chemical specification; it is a functional requirement.
-
Scintillation Efficiency: Even trace impurities (ppm level) acting as "quenchers" can absorb emitted photons or disrupt the energy transfer mechanism, drastically lowering the light yield.
-
Background Noise: Oxidation byproducts often fluoresce at different wavelengths or possess long decay times, introducing noise in time-correlated single-photon counting (TCSPC).
-
Drug Development: In medicinal chemistry (e.g., COX-2 inhibitors), the oxazole core must be free of heavy metal catalysts and isomeric byproducts (e.g., isoxazoles) to meet ICH guidelines.
This guide details three purification tiers: Recrystallization (Bulk Purity), Chromatography (Specific Impurity Removal), and Sublimation (Ultra-High Purity/Device Grade).
Pre-Purification Assessment
Before initiating purification, characterize the crude material to select the correct workflow.
| Parameter | PPO (2,5-Diphenyloxazole) | POPOP (1,4-Bis(5-phenyl-2-oxazolyl)benzene) |
| CAS Number | 92-71-7 | 1806-34-4 |
| Melting Point (Lit.) | 70–72 °C | 243–246 °C |
| Solubility (High) | Toluene, Ethanol, Acetone | Toluene (Hot), 1,4-Dioxane (Hot) |
| Solubility (Low) | Water, Hexane (Cold) | Alcohols, Water, Aliphatic Hydrocarbons |
| Key Impurities | Benzoin, Benzil, o-benzylbenzonitrile | Mono-oxazole intermediates, Terephthalaldehyde |
Purification Decision Tree
The following logic gate helps determine the appropriate method based on your starting material's condition.
Figure 1: Decision matrix for selecting the optimal purification workflow.
Method A: Recrystallization Protocols[1][2][3]
Recrystallization is the most scalable method for removing structural isomers and unreacted starting materials.
Protocol 1: PPO (Low Melting Point)
Challenge: PPO melts at ~72°C. Using a solvent with a high boiling point (like Toluene) can cause "oiling out" (separation as a liquid) rather than crystallization if the temperature is not controlled. Recommended Solvent System: Ethanol/Water (90:10).
-
Dissolution:
-
Place 10 g of crude PPO in a 250 mL Erlenmeyer flask.
-
Add 40 mL of absolute ethanol .
-
Heat gently to 50–60°C (Do NOT exceed 70°C to avoid melting the solid before dissolution). Stir until fully dissolved.
-
-
Filtration (Hot):
-
If insoluble particles are visible, filter rapidly through a pre-warmed glass frit or fluted filter paper to remove dust/insolubles.
-
-
Crystallization:
-
Add warm (50°C) deionized water dropwise to the stirring ethanol solution until a faint, persistent turbidity appears (approx. 5–10 mL).
-
Add 1–2 mL of ethanol to clear the turbidity.
-
Allow the flask to cool to room temperature slowly (over 2 hours). Insulate the flask with a towel if the lab is cold. Rapid cooling promotes oiling out.
-
-
Collection:
-
Cool further in an ice bath (0–4°C) for 30 minutes.
-
Filter the white needles using vacuum filtration.
-
Wash: Rinse with 10 mL of ice-cold 50% Ethanol/Water.
-
-
Drying:
-
Dry in a vacuum desiccator over P₂O₅ or Silica Gel for 24 hours. Avoid oven drying above 40°C due to the low melting point.
-
Protocol 2: POPOP (High Melting Point)
Challenge: POPOP has very low solubility in most solvents. High-temperature dissolution is required. Recommended Solvent: Toluene or 1,4-Dioxane.
-
Dissolution:
-
Use a ratio of ~75 mL Toluene per 1 g of POPOP.
-
Heat the solvent to reflux (110°C) in a round-bottom flask equipped with a condenser.
-
Add crude POPOP slowly. Ensure complete dissolution; the solution should be fluorescent blue/violet.
-
-
Hot Filtration:
-
Critical Step: POPOP precipitates rapidly upon cooling. You must use a heated funnel or filter extremely fast to prevent clogging the stem.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature undisturbed.[1] POPOP forms distinctive yellow-green needles.
-
Optional: For higher purity, a second recrystallization from 1,4-dioxane is recommended to remove toluene trapped in the lattice.
-
-
Collection & Drying:
-
Filter and wash with a small amount of cold toluene followed by hexane.
-
Dry in a vacuum oven at 80°C (POPOP is thermally stable).
-
Method B: Vacuum Sublimation (Optical Polishing)
Sublimation is the "Gold Standard" for scintillator-grade materials, effectively removing non-volatile residues and solvent inclusions.
Equipment Setup
-
Apparatus: Cold-finger sublimation train (glass).
-
Vacuum: High vacuum required (< 0.1 Torr / 100 mTorr).
-
Heating: Oil bath or heating mantle with PID controller.
Protocol Details
| Compound | Source Temp (T_source) | Cold Finger Temp (T_finger) | Vacuum Pressure | Notes |
| POPOP | 210 – 230 °C | 15 – 20 °C (Water) | < 0.05 Torr | POPOP sublimes well. Ensure T_source < MP (245°C) to prevent melting. |
| PPO | 45 – 50 °C | 0 – 5 °C (Chilled Glycol) | < 0.05 Torr | Caution: T_source must be strictly controlled. If T > 60°C, PPO will melt and splash, ruining the purification. |
Procedure:
-
Load the pre-purified (recrystallized) solid into the bottom of the sublimator.
-
Apply vacuum before heating to degas the solvent traces.
-
Slowly ramp the temperature to T_source.
-
Allow sublimation to proceed for 4–6 hours.
-
Harvesting: Isolate the vacuum. Carefully remove the cold finger. Scrape the pure crystalline crust into a clean, amber vial.
Method C: Chromatographic Purification
Use this method if the crude material contains significant colored impurities (yellow/brown tars) that co-crystallize.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase (PPO): Hexane : Ethyl Acetate (90:10 to 80:20 gradient). PPO elutes relatively early (Rf ~0.3–0.4 in 80:20 Hex/EtOAc).
-
Mobile Phase (POPOP): Toluene : Ethyl Acetate (Gradient). Due to solubility limits, loading POPOP onto a column is difficult. Solid loading (adsorbing crude onto silica) is recommended.
Quality Control & Validation
A self-validating system requires checking the output against strict metrics.
| Test | Acceptance Criteria (Scintillation Grade) | Method Ref. |
| Appearance | White (PPO) or Pale Yellow (POPOP) Crystalline Powder | Visual |
| Melting Point | PPO: 70–72°C (Sharp, <1°C range)POPOP: 244–246°C | Capillary Method |
| HPLC Purity | > 99.5% (Area under curve) | C18 Column, ACN/Water Gradient |
| Fluorescence | PPO: | Fluorometer |
| Solubility | Clear solution in Toluene (1g/100mL) | Turbidity Check |
Troubleshooting
Issue: PPO "Oils Out" during recrystallization.
-
Cause: Solution is too concentrated or cooled too fast. The compound separates as a supercooled liquid before crystallizing.
-
Fix: Reheat to dissolve the oil. Add a small amount of extra Ethanol (solvent). Add a "seed crystal" of pure PPO when the solution reaches ~35°C. Stir vigorously.
Issue: Low Yield for POPOP.
-
Cause: POPOP is slightly soluble in Toluene even at room temp, or too much solvent was used.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to recover a second crop. Note that the second crop is usually less pure.
Issue: Yellow tint remains after recrystallization.
-
Cause: Oxidation byproducts (e.g., benzil derivatives).
-
Fix: Dissolve in warm solvent and treat with Activated Charcoal (10% w/w). Stir for 30 mins, filter hot through Celite, then recrystallize.
References
- Synthesis and Properties:The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
- Scintillator Applications: Knoll, G. F. (2010).
-
PPO Photooxidation: Ackerman, M. E. (1970). Liquid Scintillators: The Photooxidation of 2,5-Diphenyloxazole. University of New Mexico. Link
-
Sublimation/Pyrolysis Data: Istratoiu, R. et al. (2000). Flash Vacuum Pyrolysis of 2,5-Diphenyloxazole. MDPI Molecules. Link
-
Solubility Data: BenchChem Technical Guides. Solubility Profile of 4-Methyl-5-phenyloxazole. Link
-
POPOP Spectral Data: Dojindo Laboratories. Organic Scintillator POPOP Product Data. Link
Sources
Protocol for doping 2-(3-Methoxyphenyl)-5-phenyloxazole in polymer matrices
Application Notes & Protocols
Topic: Protocol for Doping 2-(3-Methoxyphenyl)-5-phenyloxazole in Polymer Matrices
For: Researchers, scientists, and drug development professionals
Guide to the Preparation and Characterization of Polymer Films Doped with 2-(3-Methoxyphenyl)-5-phenyloxazole (MPOP)
Authored by: Gemini, Senior Application Scientist
Introduction: The "Why" and "What"
The integration of fluorescent organic molecules into robust polymer matrices is a cornerstone of advanced materials science, enabling the development of devices like organic scintillators for radiation detection, wavelength-shifting materials, and solid-state dye lasers.[1][2][3] 2-(3-Methoxyphenyl)-5-phenyloxazole, hereafter referred to as MPOP, is a fluorescent molecule belonging to the oxazole class of compounds, which are known for their high quantum yields and fast fluorescence decay times.[2][4]
Doping, in this context, refers to the dispersion of a small amount of a functional molecule (the dopant, MPOP) into a bulk host material (the polymer matrix). This process creates a solid-state system where the desirable optical properties of the dopant are harnessed within a mechanically stable, easily processable, and transparent polymer film. The polymer matrix, typically Polystyrene (PS) or Poly(methyl methacrylate) (PMMA), serves not only as a structural support but also as a medium for energy transfer to the dopant molecules.
This document provides a comprehensive, field-tested guide for the successful preparation and characterization of MPOP-doped polymer films. We will explore two primary fabrication techniques—Solution Casting and Spin Coating—and detail the necessary characterization steps to validate the successful incorporation and function of the MPOP dopant. The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocols for their specific applications.
Essential Materials and Equipment
Successful and reproducible film fabrication begins with high-purity materials and calibrated equipment.
Chemicals and Reagents
| Material | Recommended Grade | Supplier Example | Key Purpose |
| 2-(3-Methoxyphenyl)-5-phenyloxazole (MPOP) | >96% Purity | Alfa Chemistry | Fluorescent Dopant |
| Polystyrene (PS) | Average Mol. Wt. ~280,000 | Sigma-Aldrich | Host Polymer Matrix |
| Poly(methyl methacrylate) (PMMA) | Average Mol. Wt. ~120,000 | Sigma-Aldrich | Alternative Host Matrix |
| Toluene | Anhydrous, >99.8% | MilliporeSigma | Solvent for PS |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | MilliporeSigma | Solvent for PMMA |
| Methanol | ACS Reagent Grade | Fisher Scientific | Cleaning Solvent |
| Deionized (DI) Water | >18 MΩ·cm | In-house system | Cleaning |
| Substrates | Glass microscope slides or Quartz discs | VWR | Film support |
Equipment
-
Analytical Balance (±0.1 mg precision)
-
Magnetic Stirrer and Hotplate
-
Spin Coater (e.g., Ossila Spin Coater)[5]
-
Laboratory Oven or Vacuum Oven
-
Ultrasonic Bath
-
Fume Hood
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.[10]
Doped Film Fabrication: A Step-by-Step Protocol
The choice between solution casting and spin coating depends primarily on the desired film thickness and uniformity. Solution casting is a simpler method that yields thicker films (tens to hundreds of microns), while spin coating produces highly uniform thin films (nanometers to a few microns).[5][11][12]
Workflow Overview
The general process involves preparing a "dope" solution containing the dissolved polymer and dopant, depositing this solution onto a substrate, and then evaporating the solvent to leave a solid film.[13][14][15]
Protocol 1: Solution Casting
This method relies on the slow evaporation of a solvent from a polymer solution cast in a mold or on a flat surface.[16][17]
-
Substrate Preparation: Thoroughly clean glass slides by sonicating for 15 minutes each in DI water, acetone, and finally methanol. Dry the slides under a stream of nitrogen gas. This ensures a pristine surface for uniform film formation.
-
Dope Solution Preparation:
-
As an example, to prepare a 1% (w/w) MPOP-doped Polystyrene film, weigh 1.0 g of Polystyrene and 0.01 g of MPOP.
-
Dissolve both in 20 mL of Toluene in a glass vial. The polymer concentration dictates the final film thickness; a higher concentration results in a thicker film.
-
Place a magnetic stir bar in the vial, seal it, and stir at room temperature for 12-24 hours, or until the polymer and dopant are fully dissolved. Gentle heating (~40-50 °C) can accelerate dissolution but should be done with caution in a fume hood.
-
-
Casting the Film:
-
Place a cleaned glass slide on a perfectly level surface in a fume hood.
-
Pour the prepared dope solution onto the slide, allowing it to spread evenly. The volume poured will determine the final film area and thickness.
-
Partially cover the setup with a petri dish lid to slow down the solvent evaporation rate. Causality Note: Rapid evaporation can trap air bubbles and cause surface defects or "skinning." A slow, controlled evaporation process is critical for achieving a clear, uniform film.[14]
-
-
Drying:
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
Transfer the film to a vacuum oven and dry at 60 °C for at least 12 hours to remove any residual solvent. Residual solvent can alter the film's mechanical and optical properties.
-
Protocol 2: Spin Coating
Spin coating utilizes centrifugal force to spread the solution, resulting in highly uniform thin films. Film thickness is primarily controlled by the solution's viscosity and the spin speed.[11][18][19]
-
Substrate Preparation: Clean glass or quartz substrates as described in Protocol 1 (Step 1).
-
Dope Solution Preparation: Prepare the polymer-dopant solution as described in Protocol 1 (Step 2). For spin coating, a lower polymer concentration (e.g., 2-5% w/v) is typically used to achieve a suitable viscosity. The solution must be filtered through a 0.45 µm PTFE syringe filter immediately before use to remove any dust or micro-aggregates that could cause defects.
-
Spin Coating Process:
-
Place a cleaned substrate on the spin coater chuck and secure it with the vacuum.
-
Dispense a small amount of the filtered dope solution (e.g., 100-200 µL) onto the center of the substrate using a pipette.[5]
-
Start the spin coater. A typical two-stage process is effective:
-
Stage 1 (Spread): 500 rpm for 10 seconds. This allows the solution to spread evenly across the substrate.
-
Stage 2 (Thinning): 2000 rpm for 45 seconds. The high speed thins the film to its final thickness as the solvent evaporates.[18] Causality Note: Higher spin speeds in Stage 2 will result in thinner films.
-
-
-
Drying (Annealing):
-
After the spin cycle, a soft film remains. Carefully transfer the substrate to a hotplate set to ~80 °C for 5-10 minutes in a fume hood. This step, known as soft-baking or annealing, removes the majority of the residual solvent and improves film adhesion.
-
Film Characterization: Validating Success
Characterization is a non-negotiable step to confirm the successful incorporation of MPOP and to quantify the film's optical properties.
Visual and Microscopic Inspection
A high-quality doped film should be optically transparent and free from visible defects like cracks, haze, or particulates. Haze can indicate phase separation of the dopant from the polymer, suggesting that the doping concentration is too high.
UV-Vis Absorption Spectroscopy
This technique confirms the presence of MPOP within the polymer matrix. The resulting spectrum should be a superposition of the absorbance signatures of both the polymer and the dopant.
-
Protocol:
-
Place an undoped (pristine) polymer film in the spectrophotometer's sample holder as a baseline reference.
-
Acquire a baseline spectrum.
-
Replace the undoped film with the MPOP-doped film.
-
Scan the absorbance across a wavelength range of approximately 250 nm to 500 nm.[6]
-
-
Expected Results: You should observe the characteristic absorption peak(s) of MPOP superimposed on the polymer's absorbance profile. For oxazole derivatives, strong absorption is typically expected in the 300-380 nm range.[20][21]
Fluorescence Spectroscopy
This is the most critical characterization step, as it directly measures the intended functionality of the MPOP dopant.
-
Protocol:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary emission scan) and scan the excitation wavelength. The resulting spectrum should resemble the absorption spectrum, confirming which wavelengths are most efficient at exciting the MPOP.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum). Scan the emission monochromator to measure the fluorescence spectrum of the doped film.[8][9]
-
-
Expected Results: The film should exhibit strong fluorescence upon excitation. The emission spectrum will show a characteristic peak at a longer wavelength than the excitation wavelength (a phenomenon known as the Stokes shift). The emission peak for similar oxazole-based dopants like POPOP is in the blue-violet region (~410-430 nm), and MPOP is expected to emit in a similar range.[2][22]
Summary of Expected Quantitative Data
| Parameter | Technique | Expected Value (Approximate) | Significance |
| MPOP Absorption Maxima (λabs) | UV-Vis Spectroscopy | 320 - 370 nm | Confirms MPOP incorporation. |
| MPOP Emission Maxima (λem) | Fluorescence Spectroscopy | 380 - 450 nm | Defines the color of emitted light. |
| Film Thickness (Solution Cast) | Profilometry/Micrometer | 10 - 200 µm | Depends on solution concentration. |
| Film Thickness (Spin Coated) | Profilometry/Ellipsometry | 50 nm - 2 µm | Depends on spin speed and viscosity.[11] |
Safety and Handling Precautions
-
Chemical Handling: Always handle MPOP powder and organic solvents inside a certified fume hood.[23] MPOP is an organic compound; avoid inhalation of dust and skin contact. Toluene and THF are flammable and volatile.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat at all times.[10]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Hazy or Opaque Film | Dopant concentration too high (aggregation). | Reduce the weight percentage of MPOP in the dope solution. |
| Incompatible solvent/polymer pair. | Ensure the chosen solvent is excellent for both the polymer and MPOP. | |
| Cracks or Peeling | High internal stress from rapid solvent evaporation. | Slow down the evaporation rate (e.g., by covering the casting dish). |
| Poor substrate adhesion. | Ensure substrates are meticulously cleaned. | |
| Inconsistent Thickness | Uneven substrate during solution casting. | Use a leveling table for casting. |
| Insufficient solution dispensed during spin coating. | Ensure the substrate center is fully covered before starting the spin cycle. | |
| No/Weak Fluorescence | Incorrect excitation wavelength used. | Verify the absorption maximum from the UV-Vis spectrum and use it for excitation. |
| Dopant concentration too low. | Increase the MPOP concentration incrementally. | |
| Quenching from residual solvent. | Ensure films are thoroughly dried in a vacuum oven. |
References
-
Polymer solution casting - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Spin coating of thin polymer film and thickness determination by ellipsometry. (n.d.). Retrieved March 7, 2026, from [Link]
-
3.1. Solution Casting Method - Bio-protocol. (n.d.). Retrieved March 7, 2026, from [Link]
-
Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream. (2015, December 15). Retrieved March 7, 2026, from [Link]
-
Polymer solution casting - Grokipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Polymer Solution Casting: A Tool for Advanced Medical Applications | Plastics Engineering. (2025, September 18). Retrieved March 7, 2026, from [Link]
-
Characterizations on doped polymer films with and without QD. a)... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dynamics of polymer film formation during spin coating - AIP Publishing. (2014, September 26). Retrieved March 7, 2026, from [Link]
-
Fabrication and Properties of Spin-Coated Polymer Films - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Characterization of dye-doped polymer films for nonlinear polymer 1D photonic crystals. (n.d.). Retrieved March 7, 2026, from [Link]
-
A-B: Spectroscopic properties of 1-4MP, 2-4MP,4MP and MPOP (c = 1·10 - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Characterization of Spin-Coated Polymer Films - SciELO. (n.d.). Retrieved March 7, 2026, from [Link]
-
Optical Characterization of Silver Doped Poly (Vinyl Alcohol) Films - ScholarWorks@UARK. (n.d.). Retrieved March 7, 2026, from [Link]
-
Characterization of dye-doped polymer films as recording materials - SPIE Digital Library. (2000, December 15). Retrieved March 7, 2026, from [Link]
-
Analyzing the Effect of Doping Concentration on Dielectric Properties of Polymeric Films - Science and Education Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
-
Applications of Fluorescence Technology for Rapid Identification of Marine Plastic Pollution. (2025, June 17). Retrieved March 7, 2026, from [Link]
-
Molecular Fluorescence and Phosphorescence Spectrometry. (n.d.). Retrieved March 7, 2026, from [Link]
-
s-Triazole, 3-(o-ethylphenyl)-5-(p-methoxyphenyl)- Properties. (n.d.). Retrieved March 7, 2026, from [Link]
-
2-(4-Methoxyphenyl)-5-phenyloxazole | C16H13NO2 | CID 798929 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Fluorescent porous organic polymers for detection and adsorption of nitroaromatic compounds - PMC. (2022, September 23). Retrieved March 7, 2026, from [Link]
-
Polymer Composites for Radiation Scintillation - eScholarship. (n.d.). Retrieved March 7, 2026, from [Link]
-
p-Doping of polystyrene polymers with attached functional side-groups from solution - CORE. (2017, January 5). Retrieved March 7, 2026, from [Link]
-
On the origin of the light yield enhancement in polymeric composites scintillators loaded with dense nanoparticles. (n.d.). Retrieved March 7, 2026, from [Link]
-
(Color online) Fluorescence (left) and absorption (right) spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
(a) UV-Vis spectra, (b) MPO derivatives under visible light, and (c)... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. (2022, November 10). Retrieved March 7, 2026, from [Link]
-
Doping poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] with PbSe nanoparticles or fullerenes - PubMed. (2008, September 24). Retrieved March 7, 2026, from [Link]
-
(PDF) Unusual Doping of Donor-Acceptor-Type Conjugated Polymers Using Lewis Acids. (2025, August 6). Retrieved March 7, 2026, from [Link]
- WO2021041514A1 - Methods of fabricating polymer films and membranes - Google Patents. (n.d.).
-
POP Series - KLAB. (2026, January 14). Retrieved March 7, 2026, from [Link]
-
Synthesis and Characterization of a Polystyrene-based Scintillator for Gamma Detection - ejournal brin. (2023, May 3). Retrieved March 7, 2026, from [Link]
-
High-Speed Photothermal Patterning of Doped Polymer Films - eScholarship. (2019, November 6). Retrieved March 7, 2026, from [Link]
-
Deposition Dependent Ion Transport in Doped Conjugated Polymer Films - Andrew Lab @ UMass Amherst. (2017, August 11). Retrieved March 7, 2026, from [Link]
-
Conducting polymer thin film for optoelectronic devices applications | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Quantum-dot doped polymeric scintillation material for radiation detection - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Transparent Microcomposite Films Based on a Ce-Doped Li6Gd(BO3)3 Scintillator for Radiation Detection - PMC. (2022, August 23). Retrieved March 7, 2026, from [Link]
-
Doping poly[2-methoxy-5-(2╲-ethylhexyloxy)-1,4-phenylenevinylene] with PbSe nanoparticles or fullerenes - UNL Institutional Repository. (2008, August 21). Retrieved March 7, 2026, from [Link]
-
A UV-Vis Spectroscopic Method for Monitoring of Additive Particle Properties during Polymer Compounding - Queen's University Belfast. (n.d.). Retrieved March 7, 2026, from [Link]
-
UV-VIS Spectrophotometer - OPTIZEN POP - Apex Scientific. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solution-doped donor-acceptor copolymers based on diketopyrrolopyrrole and 3, 3'-bis - OSTI.GOV. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent progress in design of conductive polymers to improve the thermoelectric performance - Chin. Phys. B. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
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- 23. echemi.com [echemi.com]
Application Note: Thin-Film Fabrication of 2-(3-Methoxyphenyl)-5-phenyloxazole
[1][2]
Executive Summary
2-(3-Methoxyphenyl)-5-phenyloxazole is a 2,5-diaryloxazole derivative used primarily as a primary fluor in organic scintillators and as a blue emitter in organic electronics.[1][2] The introduction of a methoxy group at the meta position of the 2-phenyl ring disrupts molecular symmetry compared to PPO, enhancing solubility in common organic solvents (toluene, chloroform) and reducing crystallization kinetics in spin-coated films. This guide details two primary fabrication routes: Physical Vapor Deposition (PVD) for ultra-pure, crystalline films, and Spin Coating for rapid, large-area amorphous films.
Key Material Properties (Estimated vs. PPO Baseline)
| Property | PPO (Baseline) | 2-(3-Methoxyphenyl)-5-phenyloxazole | Impact of Modification |
| Molecular Weight | 221.26 g/mol | 251.28 g/mol | Slightly higher sublimation temp.[1][2] |
| Solubility | Good | Excellent | Reduced aggregation in solution.[2] |
| Emission ( | ~360-370 nm | ~375-390 nm (Predicted) | Red-shift due to electron-donating -OMe.[1][2] |
| Morphology | Prone to crystallization | Amorphous-stable | Better film continuity.[1][2] |
Fabrication Protocols
Protocol A: Physical Vapor Deposition (Vacuum Thermal Evaporation)
Best for: High-purity OLED devices, precise thickness control (<100 nm), and multilayer stacks.
1. Substrate Preparation
-
Substrates: Indium Tin Oxide (ITO) coated glass or Quartz.
-
Cleaning Cycle:
-
Ultrasonic bath in Deionized (DI) Water + Detergent (15 min).
-
Ultrasonic bath in DI Water (15 min).
-
Ultrasonic bath in Acetone (15 min).
-
Ultrasonic bath in Isopropanol (15 min).
-
Activation: UV-Ozone treatment for 20 minutes immediately before loading into vacuum.
-
2. Evaporation Parameters
-
Base Pressure:
Torr (Critical for preventing oxidation).[2] -
Source Material: Load 2-(3-Methoxyphenyl)-5-phenyloxazole powder into a Quartz or Alumina crucible .
-
Degassing: Slowly ramp temperature to ~80°C (below sublimation point) for 10 minutes to remove adsorbed moisture.
-
Deposition Rate: 0.5 – 1.0 Å/s.[2]
-
Note: Rates >2.0 Å/s may induce rough morphology; rates <0.1 Å/s increase impurity incorporation.
-
-
Substrate Rotation: 10 rpm to ensure uniformity.
3. Post-Deposition
-
Encapsulation: If used for OLEDs, encapsulate immediately in a nitrogen glovebox (
ppm ) using a glass cover slip and UV-curable epoxy.
Protocol B: Solution Processing (Spin Coating)
Best for: Scintillator films, rapid prototyping, and host-guest systems (e.g., polystyrene matrix).
1. Solution Preparation
-
Solvent: Toluene (preferred for scintillators) or Chlorobenzene (for smoother films).
-
Concentration:
-
Filtration: Filter solution through a 0.45 µm PTFE filter to remove undissolved aggregates.[2]
2. Spin Coating Cycle
-
Dispense: Static dispense (cover 80% of substrate).
-
Step 1 (Spread): 500 rpm for 5 seconds (ramp: 500 rpm/s).
-
Step 2 (Thinning): 2000 – 3000 rpm for 45 seconds (ramp: 1000 rpm/s).
-
Step 3 (Drying): 4000 rpm for 10 seconds to remove edge beads.
3. Annealing (Solvent Removal)
-
Bake at 60°C for 30 minutes on a hotplate in a nitrogen environment.
-
Warning: Do not exceed 80°C to avoid dewetting or crystallization of the small molecule.
Characterization Workflow
Since the exact optical gap of the 3-methoxy isomer is sensitive to packing, every batch must be validated.
Figure 1: Critical quality control workflow for organic thin films. All three gates (Optical Gap, PL Quantum Yield, and Roughness) must be passed before device integration.
Scientific Rationale & Troubleshooting
Why the 3-Methoxy Substitution Matters
Standard PPO is highly crystalline.[1][2] In thin films, this leads to polycrystalline grain boundaries which act as trap states for excitons, reducing device efficiency. The 3-methoxy group introduces steric hindrance that frustrates crystallization.[1][2]
-
Benefit: Allows for the formation of amorphous, pinhole-free films via spin coating.
-
Trade-off: The electron-donating nature of the methoxy group raises the HOMO level, slightly red-shifting the emission.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Film is opaque/white | Crystallization occurred (Macro-aggregation). | Increase spin speed; use a polymer host (PMMA/PS); reduce annealing temp. |
| Rough surface (AFM) | Deposition rate too high (PVD) or solvent evap. too fast (Spin). | PVD: Reduce rate to 0.5 Å/s. Spin: Switch from Chloroform to Chlorobenzene (higher BP). |
| Low Fluorescence | Concentration quenching (aggregates). | Dilute fluor in a host matrix (e.g., 1% in Polystyrene). |
| Dark Spots (OLEDs) | Particulates or pinholes. | Filter solutions (0.2 µm); ensure Cleanroom Class 1000 environment. |
References
-
General Scintillator Properties
- Title: "Organic Scintillators and Liquid Scintill
- Source: Horrocks, D. L., Academic Press (1974).
-
Context: Foundational text on PPO/POPOP derivatives and their photophysics.[3]
-
Thin Film Fabrication (Spin Coating)
- Title: "Spin Coating of Organic Semiconductors: A Practical Guide"
-
Source: Ossila.[2]
-
Vacuum Deposition of Small Molecules
-
Oxazole Synthesis & Properties (Analogous 4-Methoxy data)
- Title: "Synthesis and optical properties of 2-(4-methoxyphenyl)
- Source: PubChem / NIH (Chemical D
-
URL:[Link]
-
Host-Guest Scintillator Systems
Application Note & Protocols: One-Pot Synthesis of 2-(3-Methoxyphenyl)-5-phenyloxazole
Abstract
The 2,5-disubstituted oxazole core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in natural products, pharmaceuticals, and functional materials. This document provides detailed application notes and robust one-pot protocols for the synthesis of a specific derivative, 2-(3-Methoxyphenyl)-5-phenyloxazole. Two primary, highly efficient synthetic strategies are presented: the Van Leusen Oxazole Synthesis and an Iodine-Catalyzed Tandem Oxidative Cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and practical advice for optimization and troubleshooting.
Introduction: The Significance of the Oxazole Moiety
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Their unique electronic properties and structural rigidity make them ideal pharmacophores capable of participating in various non-covalent interactions with biological targets.[1] The 2,5-disubstituted pattern, in particular, allows for precise modulation of steric and electronic properties, which is critical in drug design. The target molecule, 2-(3-Methoxyphenyl)-5-phenyloxazole, incorporates two key aromatic systems that can be tailored for specific biological applications, making efficient and scalable synthetic routes to its production highly valuable.
Strategic Overview: Selecting a One-Pot Synthesis Route
One-pot syntheses offer significant advantages over traditional multi-step procedures by minimizing solvent waste, reducing purification steps, and improving overall time and resource efficiency. For the synthesis of 2-(3-Methoxyphenyl)-5-phenyloxazole, two distinct and reliable one-pot methods are highlighted.
-
Strategy A: Van Leusen Oxazole Synthesis. This classic method builds the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2] It is known for its mild conditions and broad substrate scope, making it a workhorse in heterocyclic chemistry.[1][3] The 2-methoxyphenyl group originates from the aldehyde, while the 5-phenyl group is incorporated via a modified TosMIC reagent or a related precursor. For this specific target, a direct approach using 3-methoxybenzaldehyde and a phenyl-substituted isocyanide precursor is most logical.
-
Strategy B: Iodine-Catalyzed Tandem Oxidative Cyclization. This modern approach offers a metal-free alternative, constructing the oxazole from an aromatic aldehyde and an amino ketone derivative.[4][5] This method is atom-economical and proceeds under relatively mild oxidative conditions.[5] Here, 3-methoxybenzaldehyde provides the C2-substituent, and 2-amino-1-phenylethanone forms the C5-phenyl and the remainder of the oxazole backbone.
Method 1: Van Leusen Oxazole Synthesis
This method is renowned for its reliability in forming 5-substituted oxazoles from aldehydes and TosMIC.[6][7] The reaction proceeds via a base-mediated [3+2] cycloaddition.[1]
Reaction Mechanism and Rationale
The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base (e.g., K₂CO₃).[2][7] This generates a nucleophilic anion that attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking the isocyanide carbon to form a five-membered oxazoline ring.[3] The final step is the base-promoted elimination of p-toluenesulfinic acid, a stable leaving group, which drives the aromatization to the final oxazole product.[6][7] The choice of a moderate base like potassium carbonate and a polar protic solvent like methanol is crucial for facilitating both the initial deprotonation and the final elimination step without promoting unwanted side reactions.
Visualizing the Van Leusen Mechanism
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Methoxybenzaldehyde | 136.15 | 1.0 | 1.0 | 136 mg |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 1.1 | 1.1 | 215 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg |
| Methanol (MeOH), anhydrous | - | - | - | 10 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate (2.5 mmol, 345 mg).
-
Add anhydrous methanol (10 mL) to the flask and stir the suspension.
-
Add 3-methoxybenzaldehyde (1.0 mmol, 136 mg) to the suspension.
-
Add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 215 mg) to the reaction mixture.[4]
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the aldehyde spot indicates reaction completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 9:1 to 7:3 hexanes:ethyl acetate gradient) to afford the pure 2-(3-Methoxyphenyl)-5-phenyloxazole.
Expected Yield: 75-85%
Method 2: Iodine-Catalyzed Tandem Oxidative Cyclization
This modern, metal-free method provides an efficient route to 2,5-disubstituted oxazoles from readily available starting materials.[5] The reaction utilizes molecular iodine as a catalyst and an inexpensive oxidant.[4]
Reaction Mechanism and Rationale
The reaction begins with the formation of an imine intermediate from the condensation of 3-methoxybenzaldehyde and 2-amino-1-phenylethanone. The base, sodium bicarbonate, facilitates this step and neutralizes the hydrochloride salt of the amine.[4] The key step involves an iodine-catalyzed intramolecular tandem cyclization. The enol form of the imine intermediate attacks the iodine, leading to an iodinated intermediate which then undergoes cyclization. Tert-butyl hydroperoxide (TBHP) acts as the terminal oxidant, regenerating the iodine catalyst and driving the reaction forward through an oxidative aromatization process to yield the stable oxazole ring.[5] DMF is an excellent solvent choice due to its high boiling point and its ability to dissolve all reactants and intermediates.
Visualizing the Oxidative Cyclization Workflow
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Procedure for measuring fluorescence lifetime of oxazole derivatives
Application Note: Time-Correlated Single Photon Counting (TCSPC) Profiling of Oxazole Derivatives
) for oxazole-based fluorophores.Abstract & Scientific Rationale
Oxazole derivatives, such as 2,5-diphenyloxazole (PPO) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), are cornerstones of scintillation counting and medicinal chemistry due to their high quantum yields and large Stokes shifts. However, steady-state intensity measurements are often insufficient for characterizing these molecules in complex biological or chemical environments because intensity is concentration-dependent and susceptible to artifacts.
Fluorescence lifetime (
This protocol details the measurement of oxazole lifetimes using Time-Correlated Single Photon Counting (TCSPC) .[1] Unlike frequency-domain methods, TCSPC offers superior dynamic range and photon efficiency, essential for resolving the short lifetimes (<2 ns) typical of oxazole derivatives.
Critical Experimental Considerations
Before touching the hardware, three physical phenomena must be managed to ensure data integrity:
-
Solvatochromism & Dipole Moments: Oxazoles undergo Intramolecular Charge Transfer (ICT) upon excitation.[1] The excited state is more polar than the ground state, leading to significant spectral shifts in polar solvents. Protocol Implication: Solvent choice is not neutral; it is an active experimental variable.
-
Rotational Diffusion (The Magic Angle): Oxazoles are small molecules that rotate rapidly in low-viscosity solvents (e.g., cyclohexane). If the emission polarizer is set parallel or perpendicular to the excitation, the decay curve will be contaminated by rotational relaxation. Protocol Implication: Measurements must be taken at the "Magic Angle" (54.7°) to isolate the population decay from rotational dynamics.
-
Oxygen Quenching: Dissolved oxygen is a potent quencher of oxazole fluorescence, significantly shortening the observed lifetime. Protocol Implication: Deoxygenation is mandatory.
Instrumentation & Signal Pathway
The following diagram illustrates the TCSPC signal processing chain required for this measurement.
Figure 1: Logic flow of a TCSPC setup.[1][2][3][4][5][6] The critical synchronization between the laser pulse and the detector signal allows for the statistical reconstruction of the decay curve.[6]
Sample Preparation Protocol
Objective: Prepare a PPO/POPOP solution free of inner-filter effects and oxygen quenching.
Reagents
-
Fluorophore: PPO or POPOP (Scintillation grade, >99% purity).
-
Solvent: Cyclohexane (Spectroscopic grade) for non-polar baseline; Ethanol for polar comparison.
-
Reference: Ludox® colloidal silica (for IRF measurement).
Step-by-Step Procedure
-
Stock Solution: Dissolve the oxazole derivative in the solvent to create a 1 mM stock.
-
Dilution (Control Inner Filter Effect): Dilute the stock into a quartz cuvette until the Optical Density (OD) at the excitation wavelength is < 0.1 .
-
Reasoning: High concentrations cause re-absorption of emitted photons, artificially lengthening the measured lifetime.
-
-
Deoxygenation (Critical):
-
Method A (Standard): Purge the solution with high-purity Argon or Nitrogen gas for 10 minutes. Ensure the gas line has a solvent trap to prevent evaporation of the sample solvent.
-
Method B (High Precision): Perform 3 cycles of Freeze-Pump-Thaw if using a vacuum-sealed cuvette.
-
-
Temperature Control: Thermostat the sample holder to 20°C or 25°C. Temperature fluctuations affect solvent viscosity and non-radiative decay rates.
Measurement Protocol: TCSPC Acquisition
-
Excitation Setup:
-
Select a pulsed laser diode (e.g., 375 nm for PPO, 405 nm for POPOP).
-
Set repetition rate to roughly 10-20 MHz. The time window between pulses must be at least 5x longer than the expected lifetime (approx. 10-20 ns window for oxazoles).
-
-
Emission Setup:
-
Set the emission monochromator to the peak emission (approx. 360-380 nm for PPO, 410-420 nm for POPOP).
-
Polarizer Setting: Set the emission polarizer to 54.7° relative to the vertical excitation polarization.
-
-
Instrument Response Function (IRF) Acquisition:
-
Replace the sample with the Ludox® scattering solution.
-
Set emission monochromator to the excitation wavelength (e.g., 375 nm).
-
Acquire the laser pulse profile until the peak count reaches at least 10,000 counts.
-
Note: The IRF defines the time resolution of the system.[7]
-
-
Sample Acquisition:
-
Place the oxazole sample in the holder.
-
Set emission monochromator back to the emission peak.
-
Acquire photons until the peak channel contains 10,000 counts (ensures Poisson noise is <1%).[8]
-
Count Rate Check: Ensure the detection count rate is <1-5% of the laser excitation rate to prevent "Pile-up" (where two photons arrive in one cycle, biasing the result toward shorter times).
-
Data Analysis & Expected Results
Raw TCSPC data is a convolution of the true exponential decay and the IRF. Simple logarithmic fitting will fail for lifetimes < 2 ns (typical for oxazoles). You must use Iterative Reconvolution .[7]
Analysis Workflow
Figure 2: Iterative Reconvolution logic. The model is mathematically convolved with the IRF and compared to raw data until the Chi-Squared error is minimized.
Reference Data for Validation
Use the table below to validate your setup. If your values deviate by >10%, check for oxygen contamination or pile-up.
| Compound | Solvent | Excitation (nm) | Emission (nm) | Expected Lifetime ( | Reference |
| PPO | Cyclohexane | 340-375 | 365 | 1.4 - 1.6 ns | [1, 3] |
| PPO | Ethanol | 340-375 | 370 | 1.3 - 1.5 ns | [1] |
| POPOP | Cyclohexane | 375-405 | 415 | 1.1 - 1.3 ns | [1, 2] |
| POPOP | Ethanol | 375-405 | 420 | 1.2 - 1.4 ns | [2] |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Lifetime too short | Oxygen quenching | Re-purge sample with Argon for 10 mins. |
| Lifetime too long | Inner Filter Effect | Dilute sample (OD < 0.1). |
| High Chi-Squared ( | IRF Mismatch | Ensure IRF is measured at the exact slit width and spot position as the sample. |
| Distorted Decay Tail | Pulse Pile-up | Reduce laser power; keep count rate < 2% of sync rate. |
| Multi-exponential fit required | Impurities or Aggregation | Check purity via HPLC; Oxazoles should be mono-exponential in pure solvents. |
References
-
Boens, N., et al. (2007). "Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy." Analytical Chemistry. (The definitive multi-lab study establishing PPO and POPOP as standards).
-
[Link]
-
-
Horiba Scientific. "Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD." Technical Notes.
-
[Link]
-
-
PicoQuant. "Time-Correlated Single Photon Counting (TCSPC) Principles.
-
[Link]
-
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sssc.usask.ca [sssc.usask.ca]
- 3. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. horiba.com [horiba.com]
- 7. picoquant.com [picoquant.com]
- 8. edinst.com [edinst.com]
Technical Application Note: Solvatochromic Characterization of 2-(3-Methoxyphenyl)-5-phenyloxazole
Executive Summary & Scientific Rationale
This technical guide details the methodology for conducting solvatochromic studies on 2-(3-Methoxyphenyl)-5-phenyloxazole , a derivative of the widely used scintillator 2,5-diphenyloxazole (PPO). While PPO is a standard reference, the introduction of a meta-methoxy group on the 2-phenyl ring alters the electronic landscape, modulating the intramolecular charge transfer (ICT) and solubility profile.
Why this matters: Solvatochromism is not merely about observing color changes. For drug candidates and fluorescent probes, it quantifies the change in dipole moment (
This protocol ensures data integrity by addressing common pitfalls: inner filter effects, solvent impurities, and refractive index corrections.
Materials & Instrumentation
Reagents and Solvents
To construct a robust Lippert-Mataga plot, a minimum of 8-10 solvents spanning a wide range of polarity (dielectric constant
Critical Quality Attribute (CQA): All solvents must be Spectroscopic Grade (fluorescence impurities < 1 ppb).
| Solvent Class | Solvent | Role | ||
| Non-polar | Cyclohexane | 2.02 | 1.426 | Reference (Non-interacting) |
| n-Heptane | 1.92 | 1.387 | Low polarity anchor | |
| Toluene | 2.38 | 1.496 | Polarizable aromatic | |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | 1.407 | Medium polarity |
| Dichloromethane (DCM) | 8.93 | 1.424 | Chlorinated (check for acidity) | |
| Acetonitrile (MeCN) | 37.5 | 1.344 | High polarity, non-H-bonding | |
| Dimethylsulfoxide (DMSO) | 46.7 | 1.479 | High polarity, viscous | |
| Polar Protic | Ethanol | 24.5 | 1.361 | H-bond donor (Specific interaction) |
| Methanol | 32.7 | 1.328 | H-bond donor |
Instrumentation
-
UV-Vis Spectrophotometer: Double-beam instrument (e.g., Shimadzu UV-2600 or Cary 60) with 0.5 nm resolution.
-
Spectrofluorometer: Photon-counting system (e.g., Edinburgh FLS1000 or Horiba Fluorolog) with corrected detector response.
-
Cuvettes: Quartz (Suprasil), 10 mm path length, 4-sided polished for fluorescence.
Experimental Protocol
Solution Preparation (The "Self-Validating" Dilution)
Direct weighing of sub-milligram quantities leads to large errors. Use a stock solution approach.
-
Primary Stock: Weigh ~2.5 mg of 2-(3-Methoxyphenyl)-5-phenyloxazole into a 10 mL volumetric flask. Dissolve in a "universal" solvent like THF or Ethanol. Concentration
M. -
Working Aliquots: Evaporate specific volumes of the stock in separate vials using a nitrogen stream, then reconstitute with the target solvatochromic solvent.
-
Target Concentration: Adjust final concentration to
M .-
Validation Check: Absorbance at
must be 0.05 < A < 0.1 . This prevents inner filter effects (re-absorption of emitted light) and aggregation.
-
Spectral Acquisition Workflow
Figure 1: Validated spectral acquisition workflow ensuring linear response and monomeric species confirmation.
Step-by-Step:
-
Baseline: Record the solvent baseline.
-
Absorption: Scan 250–450 nm. Note the
.[1][2][3] -
Excitation Scan: Set emission monochromator to
nm. Scan excitation. The excitation spectrum must superimpose the absorption spectrum.[2] If it is red-shifted or broadened, aggregation is present—dilute further. -
Emission Scan: Set excitation to
. Scan emission from nm to 600 nm.-
Correction: Apply the instrument's specific spectral correction file (lamp/detector response).
-
Data Analysis & Calculation Framework
The Lippert-Mataga Model
This model treats the solvent as a continuous dielectric continuum. The Stokes shift (
Equation:
Where:
-
: Wavenumbers (
) of absorption and emission maxima.[4] - : Planck's constant.
- : Speed of light.
- : Onsager cavity radius (radius of the solute).
- : Dipole moments in ground and excited states.[5]
Solvent Polarity Function (
Calculating the Onsager Radius ( )
Since 2-(3-Methoxyphenyl)-5-phenyloxazole lacks a crystal structure in many databases, estimate
- g/mol .
- g/cm³ (standard for substituted oxazoles).
Calculation:
Analysis Logic Flow
Figure 2: Logical framework for extracting dipole moments from spectral data.
Expected Results & Interpretation
For 2-(3-Methoxyphenyl)-5-phenyloxazole :
-
Positive Solvatochromism: You will observe a bathochromic (red) shift in emission as solvent polarity increases. The absorption spectrum will likely show minimal shift (ground state is less polar than the excited state).
-
Magnitude: The methoxy group is a moderate electron donor. The
is expected to be in the range of 3–6 Debye (D) . This is lower than nitro-substituted derivatives (which can be >10 D) but higher than unsubstituted PPO. -
Specific Interactions: Alcohols (Methanol, Ethanol) will likely deviate from the linear Lippert-Mataga plot due to hydrogen bonding with the oxazole nitrogen (H-bond acceptor) or the methoxy oxygen.
-
Action: Exclude protic solvents from the initial slope calculation to determine the "general" solvent effect, then analyze the deviation to quantify H-bonding energy.
-
References
-
Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Z. Elektrochem., 61, 962. Link
-
Mataga, N., Kaifu, Y., & Koizumi, M. (1956). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bull. Chem. Soc. Jpn., 29, 465. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Chapter 6: Solvent and Environmental Effects). Link
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chem. Rev., 94, 2319–2358. Link
-
Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear Solvation Energy Relationships. 23.
, , and . J. Org. Chem., 48, 2877–2887. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support & Troubleshooting Portal: Synthesis of 2-(3-Methoxyphenyl)-5-phenyloxazole
Welcome to the Advanced Synthesis Support Center. As an Application Scientist, I have designed this guide to address the specific chemical sensitivities and mechanistic bottlenecks encountered when synthesizing 2-(3-Methoxyphenyl)-5-phenyloxazole (CAS: 38705-20-3).
This molecule features an electron-rich 3-methoxyphenyl moiety and a 5-phenyl substituted oxazole core. The most robust route for its preparation is the Robinson-Gabriel cyclodehydration of an
Reagent Optimization & Quantitative Yield Data
The choice of cyclodehydrating agent dictates the activation energy pathway and directly impacts the formation of byproducts (such as enamides or polymeric tar)[3]. The table below summarizes the empirical data for optimizing the cyclization of N-(2-oxo-2-phenylethyl)-3-methoxybenzamide.
| Cyclodehydrating Agent | Operating Temp | Reaction Time | Typical Yield | Mechanistic Profile & Byproduct Diagnostics |
| Conc. H₂SO₄ | 60–90 °C | 2–4 h | < 30% | Not Recommended: High risk of tar formation and 3-methoxy ether cleavage (demethylation)[2][4]. |
| TFAA | 20–25 °C | 16 h | ~ 10% | Insufficient: Too mild for unactivated diaryl substrates; yields only trace product[4]. |
| POCl₃ | 80–100 °C | 2–3 h | 60–70% | Moderate: Prone to competing enamide byproduct formation if overheated[3]. |
| PPh₃ / I₂ / Et₃N | 0 °C to 25 °C | 2–6 h | 80–88% | Optimal (Wipf Protocol): Mild, highly selective; prevents ether degradation; driven by P=O bond formation[1][2]. |
Mechanistic Workflow
The following diagram illustrates the validated synthetic pathway, highlighting the critical transition state where electrophilic activation dictates the success of the cyclodehydration.
Workflow for the Robinson-Gabriel synthesis of 2-(3-Methoxyphenyl)-5-phenyloxazole.
Validated Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems, incorporating visual cues and chemical checkpoints to verify reaction progress.
Phase 1: Synthesis of the -Acylamino Ketone Precursor
Objective: Form N-(2-oxo-2-phenylethyl)-3-methoxybenzamide via Schotten-Baumann coupling.
-
Preparation: Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add triethylamine (Et₃N, 2.5 eq) and cool the reaction flask to 0 °C using an ice bath. Checkpoint: The solution should become homogeneous as the free base is generated.
-
Coupling: Dropwise add 3-methoxybenzoyl chloride (1.1 eq) over 15 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.
Phase 2: Mild Cyclodehydration (Wipf-Modified Protocol)
Objective: Cyclize the intermediate into 2-(3-Methoxyphenyl)-5-phenyloxazole without degrading the methoxy group[1].
-
Preparation: Dissolve the crude N-(2-oxo-2-phenylethyl)-3-methoxybenzamide (1.0 eq) in anhydrous DCM.
-
Reagent Loading: Add Triphenylphosphine (PPh₃, 2.0 eq) and Et₃N (3.0 eq). Cool the mixture to 0 °C.
-
Activation: Dropwise add a solution of Iodine (I₂, 2.0 eq) dissolved in DCM. The solution will turn a deep, dark brown.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2–6 hours. Self-Validation Checkpoint: The reaction is complete when the dark iodine color fades to a pale yellow, indicating the total consumption of the active I₂ complex and formation of the oxazole[2].
-
Purification: Quench with saturated aqueous Na₂S₂O₃ to neutralize any residual iodine. Extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the final product.
Diagnostic Q&A: Troubleshooting Common Failures
Q1: I am observing significant tar formation and a low yield (<30%) when using concentrated sulfuric acid. Why is this happening and how can I fix it? Causality & Solution: The 3-methoxy group on your aryl ring is strongly electron-donating. Under harsh, high-temperature acidic conditions (like 60 °C H₂SO₄), this electron-rich ring becomes highly susceptible to electrophilic aromatic substitution (leading to polymerization/tar) and ether cleavage (demethylation)[2][4]. Strong mineral acids cause substrate decomposition before the activation energy for cyclodehydration is reached. Fix: Immediately abandon H₂SO₄. Switch to the milder Wipf protocol utilizing Triphenylphosphine (PPh₃), Iodine (I₂), and Triethylamine (Et₃N). This operates at room temperature, completely preserving the methoxy ether while providing a highly potent oxophilic driving force[1][2].
Q2: My reaction with POCl₃ stalls at 50% conversion, and I am detecting a major byproduct. How do I drive it to completion?
Causality & Solution: Incomplete cyclization with POCl₃ usually indicates insufficient thermal energy to drive the elimination of the dichlorophosphate leaving group. However, simply increasing the bulk heating time promotes the competing elimination of the
Q3: How do I efficiently separate the desired oxazole from unreacted starting material during the final workup? Causality & Solution: The unreacted N-(2-oxo-2-phenylethyl)-3-methoxybenzamide contains a polar amide bond with a strong hydrogen-bond donor (N-H). In contrast, the fully cyclized 2-(3-Methoxyphenyl)-5-phenyloxazole lacks this N-H bond and is highly lipophilic. Fix: Leverage this difference in hydrogen bonding. Wash your organic extract with a mild aqueous acid (1M HCl) to remove basic impurities, followed by silica gel chromatography using a non-polar solvent system (Hexanes/Ethyl Acetate 8:2). The oxazole will elute significantly faster (higher Rf) because it cannot hydrogen-bond with the silica stationary phase.
References
Sources
Technical Support Center: A Guide to Minimizing Fluorescence Quenching of Phenyloxazoles in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenyloxazole-based fluorophores. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in the lab: the unwanted decrease in fluorescence intensity, or quenching. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the reliability and quality of your fluorescence data.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant drop in my phenyloxazole's fluorescence intensity. What are the most likely causes?
A significant loss of fluorescence intensity, or quenching, can stem from several photophysical and chemical processes. The most common culprits include:
-
Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with another molecule in the solution (a quencher), which de-excites it without the emission of a photon.[1][2] Common collisional quenchers include molecular oxygen and halide ions.[1]
-
Static Quenching: In this scenario, the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[1][3] This reduces the population of fluorophores available for excitation.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, phenyloxazole molecules can aggregate, leading to self-quenching.[1][4][5] This is a common issue when working with concentrated solutions or when labeling macromolecules at a high density.[1]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore, irreversibly diminishing its fluorescence.[6]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield of phenyloxazoles.[6][7][8] An inappropriate solvent can lead to a lower than expected fluorescence output.
-
Förster Resonance Energy Transfer (FRET): If another molecule (an acceptor) with an absorption spectrum that overlaps the emission spectrum of your phenyloxazole (the donor) is in close proximity (typically <10 nm), non-radiative energy transfer can occur, quenching the donor's fluorescence.[1][9][10]
Troubleshooting Common Quenching Scenarios
This section provides a systematic approach to identifying and resolving common quenching problems encountered during experiments with phenyloxazoles.
Scenario 1: My fluorescence intensity is unexpectedly low, even at low concentrations.
If you are observing weak fluorescence from the outset, the issue may lie with environmental factors or the purity of your sample.
Underlying Causes and Explanations:
-
Dissolved Oxygen: Molecular oxygen is a highly efficient collisional quencher of fluorescence for many organic fluorophores, including phenyloxazoles.[1] Its presence in your solvent can significantly reduce the observed fluorescence intensity.
-
Solvent Polarity: The photophysical properties of phenyloxazoles are sensitive to the solvent environment.[6][7][8] The choice of solvent can alter the energy levels of the excited state, impacting the fluorescence quantum yield.[11] For instance, polar solvents can stabilize the excited state dipole moment, leading to a red shift in the emission spectrum and, in some cases, a decrease in intensity.[11]
-
Contaminants: Impurities in your phenyloxazole sample or solvent can act as quenchers. These can include heavy metal ions or other organic molecules.[6]
Troubleshooting Workflow:
Experimental Protocol: Deoxygenation of Solutions
-
Reagents and Equipment:
-
High-purity nitrogen or argon gas cylinder with a regulator.
-
A long needle or a gas dispersion tube (sparging stone).
-
Your experimental solution in a suitable container (e.g., cuvette, flask).
-
-
Procedure:
-
Insert the needle or gas dispersion tube into the solution, ensuring the tip is below the surface of the liquid.
-
Gently bubble the inert gas through the solution for 10-15 minutes. Avoid vigorous bubbling, which can cause splashing and solvent evaporation.
-
For sealed containers, ensure there is a vent for the displaced gas to escape.
-
After deoxygenation, promptly seal the container and proceed with your fluorescence measurement.
-
Scenario 2: My fluorescence intensity decreases as I increase the concentration of my phenyloxazole.
This is a classic sign of self-quenching or aggregation-caused quenching (ACQ).
Underlying Causes and Explanations:
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, phenyloxazole molecules can form non-fluorescent aggregates or excimers through π-π stacking interactions.[4][5] This process provides a non-radiative decay pathway, leading to a decrease in the overall fluorescence quantum yield.[5] The formation of these aggregates is a primary cause of what is often referred to as concentration quenching.[5]
Troubleshooting Workflow:
Experimental Protocol: Concentration-Dependent Fluorescence Measurement
-
Reagents and Equipment:
-
A concentrated stock solution of your phenyloxazole.
-
High-purity solvent.
-
A series of volumetric flasks.
-
A fluorescence spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions from your stock solution, covering a wide range of concentrations (e.g., from nanomolar to micromolar).
-
Measure the fluorescence intensity of each solution under identical instrument settings.
-
Plot the fluorescence intensity as a function of concentration.
-
-
Data Analysis:
-
A linear relationship between intensity and concentration is expected at low concentrations.
-
A plateau or a decrease in intensity at higher concentrations is indicative of ACQ.
-
Scenario 3: My fluorescence intensity decreases over time during the experiment.
A time-dependent decrease in fluorescence can be due to photobleaching or temperature fluctuations.
Underlying Causes and Explanations:
-
Photobleaching: The excited state of a fluorophore is chemically reactive and can undergo irreversible photochemical reactions, leading to its destruction.[6] This is more pronounced with high-intensity light sources and prolonged exposure.
-
Temperature Effects: An increase in temperature can enhance the rate of collisional quenching and other non-radiative decay processes, leading to a decrease in fluorescence intensity.[12][13][14] Most laboratory instruments generate heat, which can warm up the sample over time if not properly controlled.[15]
Troubleshooting Workflow:
Best Practices for Minimizing Photobleaching and Temperature Effects:
-
Use a thermostatted sample holder to maintain a constant and optimal temperature throughout your measurements.[6]
-
Minimize the excitation light intensity by adjusting the slit widths on your spectrophotometer.
-
Reduce the sample's exposure time to the excitation light by using a shutter.
-
Consider adding photostabilizing agents to your solution, if compatible with your experimental system.
Advanced Topics in Quenching
Distinguishing Between Dynamic and Static Quenching
It can be crucial to determine whether quenching is dynamic or static. This can be achieved by analyzing the effect of temperature and by performing fluorescence lifetime measurements.
| Feature | Dynamic (Collisional) Quenching | Static Quenching |
| Mechanism | Collisions between excited fluorophore and quencher[1][2] | Formation of a non-fluorescent ground-state complex[1][3] |
| Effect of Temperature | Quenching increases with increasing temperature (due to increased diffusion rates)[14] | Quenching decreases with increasing temperature (due to dissociation of the complex)[16] |
| Fluorescence Lifetime | Decreases[3] | Unchanged[3] |
| Absorption Spectrum | Unchanged[2] | May change[3] |
Experimental Protocol: Temperature-Dependent Quenching Study
-
Reagents and Equipment:
-
A fluorescence spectrophotometer with a thermostatted cell holder.
-
Solutions of your phenyloxazole with and without the suspected quencher.
-
-
Procedure:
-
Measure the fluorescence intensity of both solutions at a series of different temperatures (e.g., 20°C, 30°C, 40°C, 50°C).
-
Ensure the solutions equilibrate at each temperature before measurement.
-
-
Data Analysis:
-
Construct a Stern-Volmer plot (I₀/I vs. [Q]) for each temperature. I₀ is the intensity without the quencher and I is the intensity with the quencher at concentration [Q].
-
For dynamic quenching, the Stern-Volmer constant (Ksv, the slope of the plot) will increase with temperature.
-
For static quenching, Ksv will decrease with increasing temperature.
-
The Role of Heavy Atoms and Intersystem Crossing
The presence of heavy atoms (e.g., bromine, iodine) in the phenyloxazole structure or in the solvent can enhance intersystem crossing (ISC).[1][17] ISC is a non-radiative process where the excited singlet state transitions to a triplet state.[17] This depletes the population of the fluorescent singlet state, leading to quenching.[17] This is a key consideration when working with halogenated phenyloxazole derivatives.
By systematically addressing these potential causes of fluorescence quenching, researchers can significantly improve the quality and reliability of their experimental data when working with phenyloxazole fluorophores.
References
- Benchchem. Technical Support Center: Quenching of Fluorescence in 4-(Bromomethyl)
- Gryczynski, I., et al. (1998). Distance-Dependent Fluorescence Quenching of p-Bis[2-(5-phenyloxazolyl)]benzene by Various Quenchers. PMC.
- Benchchem. Technical Support Center: Understanding Fluorescence Quenching Effects on POPOP.
- National Center for Biotechnology Information. (2008). Wavelength dependant quenching of 2,5-diphenyloxazole fluorescence by nucleotides. PubMed.
- ResearchGate. Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)
- Edinburgh Instruments. (2024).
- Fiveable. (2025). 7.3 Fluorescence quenching mechanisms - Photochemistry.
- ResearchGate. (2025). A Review on Effect of Solvents on Fluorescent Spectra.
- Edinburgh Instruments. (2024).
- MDPI. (2021).
- SSRN. (2024). Aggregation-caused quenching versus Aggregation induced emission and photophysical studies based on Synthesized Polarly Dihydro.
- Prof. Tang's Group.
- Ossila. (2023). Förster Resonance Energy Transfer (FRET): A Powerful Molecular Ruler.
- Evident Scientific. Solvent Effects on Fluorescence Emission.
- Shimadzu.
- National Center for Biotechnology Information. (2008). Temperature sensitivity and fluorescence detection. PubMed.
- ResearchGate. (2020). Effect of temperature on fluorescence quenching and emission characteristics of laser dyes.
- Edinburgh Instruments.
- Wikipedia. Intersystem crossing.
- Brandt, M. Dynamic Quenching.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edinst.com [edinst.com]
- 3. fiveable.me [fiveable.me]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. edinst.com [edinst.com]
- 10. ossila.com [ossila.com]
- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 12. shimadzu.com [shimadzu.com]
- 13. edinst.com [edinst.com]
- 14. researchgate.net [researchgate.net]
- 15. Temperature sensitivity and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. Intersystem crossing - Wikipedia [en.wikipedia.org]
Troubleshooting cyclization failures in oxazole ring formation
Technical Support Center: Oxazole Ring Formation & Cyclization Troubleshooting
Status: Operational Ticket ID: OXZ-SYN-2026 Subject: Troubleshooting Cyclization Failures in Oxazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Overview: The Oxazole Challenge
Welcome to the Oxazole Synthesis Technical Support Center. The oxazole ring is a cornerstone of medicinal chemistry, found in bioactive natural products (e.g., diazonamides, hennoxazoles) and synthetic drugs. However, the formation of the 1,3-oxazole core is notoriously sensitive. The primary failure mode is cyclization arrest , where the precursor decomposes or reverts to starting material rather than undergoing the necessary dehydration or aromatization.
This guide addresses the three most common synthetic routes:
-
Robinson-Gabriel Cyclodehydration (2-acylaminoketones)[1][2][3][4]
-
Wipf Modification (
-hydroxy amides) -
Van Leusen Synthesis (TosMIC + Aldehydes)
Module 1: Robinson-Gabriel Cyclodehydration
Core Issue: The reaction fails to eliminate water, or the harsh acidic conditions destroy the substrate.
Diagnostic Workflow
Q: My starting material (2-acylaminoketone) is decomposing/charring. What is happening? A: You are likely using a dehydrating agent that is too harsh for your substrate's functional groups.
-
Root Cause: Traditional protocols use concentrated H₂SO₄ or PCl₅.[2][5] These are indiscriminate oxidants and strong acids. If your substrate contains electron-rich aromatics or acid-labile protecting groups (e.g., Boc, TBS), they will degrade before cyclization occurs.
-
Solution: Switch to the Wipf protocol (PPh₃/I₂) or the Burgess Reagent .[2] These promote cyclization under neutral or mild conditions.[6]
Q: I am observing a "Vilsmeier-Haack" side product instead of my oxazole. Why? A: You are likely using POCl₃ in DMF.
-
Mechanism: POCl₃ reacts with DMF to form the Vilsmeier reagent (chloroiminium ion), which formylates electron-rich aromatic rings on your substrate rather than dehydrating the amide.
-
Correction: Remove DMF. Use POCl₃ in toluene or switch to Burgess reagent in THF to avoid formylation entirely [1].
Q: The reaction stalls at the intermediate. How do I force water elimination? A: The entropy of cyclization is unfavorable.
-
Technical Fix: If using thermal dehydration (H₂SO₄), ensure temperatures >90°C. If using chemical dehydration (TFAA), add a base scavenger (pyridine) to prevent the acid byproduct from protonating the oxazole nitrogen, which destabilizes the ring and promotes hydrolysis back to the open chain [2].
Comparative Data: Dehydrating Agents
| Reagent | Acidity (pH eq.) | Temp. Range | Tolerance | Key Failure Mode |
| Conc. H₂SO₄ | < 0 | 90–110°C | Low | Charring / Polymerization |
| POCl₃ | < 1 | 80–110°C | Moderate | Chlorination / Formylation (w/ DMF) |
| TFAA / Pyridine | 2–3 | 0–25°C | High | Incomplete reaction (sterics) |
| Burgess Reagent | Neutral | 50–70°C | Very High | Moisture sensitivity (Reagent hydrolysis) |
| PPh₃ / I₂ / Et₃N | Neutral | 25–40°C | Very High | Iodination of activated aromatics |
Visualization: Robinson-Gabriel Mechanism & Failure Points
Caption: The Robinson-Gabriel pathway. Success depends on forcing the dehydration step (Cyclic -> Oxazole) faster than the reversion or decomposition pathways.
Module 2: The Wipf Modification (Oxidation-Cyclodehydration)
Core Issue: Failure to convert
Protocol: Wipf Cyclodehydration (Standard Operating Procedure)
Use this for acid-sensitive substrates where Robinson-Gabriel fails.
Reagents: Triphenylphosphine (PPh₃), Iodine (I₂), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Preparation: Dissolve PPh₃ (2.0 eq) and I₂ (2.0 eq) in anhydrous DCM at 0°C. Stir until the iodine color fades and a yellow precipitate (PPh₃I₂) forms.
-
Neutralization: Add Et₃N (4.0 eq) dropwise. The suspension will dissolve.
-
Addition: Cannulate the solution of your
-keto amide (1.0 eq) (obtained via Dess-Martin oxidation of the -hydroxy amide) into the reaction mixture. -
Cyclization: Stir at room temperature for 1–4 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine) and NaHCO₃.
Troubleshooting Q&A
Q: My yield is low (<30%) and I see unreacted starting material.
A: The intermediate
-
Insight: The
-keto amide (precursor) is prone to self-condensation. Do not store it. Perform the Dess-Martin oxidation and the Wipf cyclization sequentially without extensive purification of the intermediate [3].
Q: Can I use the Burgess Reagent directly on the
-
Workflow: React
-hydroxy amide with Burgess reagent Oxazoline. Then, oxidize the oxazoline to oxazole using BrCCl₃/DBU or MnO₂ (see Module 4). This is often higher yielding than the direct Wipf method for sterically hindered systems [4].
Module 3: Van Leusen Synthesis
Core Issue: Low yields when reacting aldehydes with TosMIC (Toluenesulfonylmethyl isocyanide).
Diagnostic Workflow
Q: I am getting a nitrile byproduct (R-CN) instead of the oxazole. A: This is the "reductive cyanation" pathway, caused by base-induced fragmentation.
-
Cause: If the base is too strong or the temperature too high, the intermediate loses the tosyl group before cyclization is complete.
-
Solution: Use K₂CO₃ in MeOH (protic solvent is crucial). Avoid t-BuOK unless absolutely necessary. The protic solvent stabilizes the intermediate imidoyl anion, favoring cyclization over fragmentation [5].
Q: The reaction works for benzaldehyde but fails for my aliphatic aldehyde. A: Aliphatic aldehydes are prone to aldol condensation under the basic conditions of Van Leusen.
-
Modification: Switch to a DME/MeOH solvent mixture and lower the temperature to refluxing MeOH (65°C). Add the base slowly to keep the concentration low.
Module 4: Oxidative Cyclization (Oxazoline Oxazole)
Core Issue: The aromatization step fails or over-oxidizes the side chains.
Reagent Selection Matrix
| Oxidant | Substrate Suitability | Mechanism | Notes |
| BrCCl₃ / DBU | General Purpose | Halogenation-Elimination | Standard method. One-pot compatible. |
| MnO₂ | Allylic/Benzylic Oxazolines | Heterogeneous Radical | Requires activated MnO₂ (excess). |
| DDQ | Electron-Rich Aromatics | Hydride Abstraction | Can oxidize benzylic positions elsewhere. |
| CuBr₂ / DBU | 5-Unsubstituted Oxazolines | Oxidative Elimination | Good for terminal oxazoles. |
Q: BrCCl₃/DBU is not working; I get a complex mixture. A: The reaction is exothermic and generates radicals.
-
Fix: Cool the reaction to 0°C during DBU addition. Ensure the solvent is anhydrous.[2][7][8] If your substrate has electron-rich alkenes, BrCCl₃ may add across them. In that case, switch to NiO₂ or MnO₂ [6].
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing oxazole synthesis failures based on starting material (SM) status.
References
-
BenchChem Technical Support. (2025).[2][7] Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem. Link
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Phillips, A. J., et al. (2000).[6] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Link
-
Organic Chemistry Portal. (2025). Burgess Reagent in Organic Synthesis. Link
-
Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry. Link
-
University of Cambridge. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Link
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing thermal stability of 2-(3-Methoxyphenyl)-5-phenyloxazole for OLEDs
Technical Support Center: Thermal Stability Optimization for 2-(3-Methoxyphenyl)-5-phenyloxazole
Case ID: OX-3M5P-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist, OLED Materials Division[1]
Executive Summary
You are encountering thermal stability challenges with 2-(3-Methoxyphenyl)-5-phenyloxazole (CAS: 38705-20-3).[1] In Organic Light Emitting Diodes (OLEDs), this molecule typically serves as a fluorescent emitter or electron transport material.
The Core Problem: The specific structural vulnerability lies in the 3-methoxy (
-
Chemical Degradation (
): Homolytic cleavage of the bond generates radical species that quench excitons. -
Morphological Instability (
): The conformational flexibility of the ether linkage often results in a low glass transition temperature ( ), leading to film crystallization (phase separation).
This guide provides a troubleshooting framework to diagnose, purify, and stabilize this material.
Module 1: Diagnostics & Characterization
Q: How do I confirm if thermal degradation is the root cause of my device failure?
A: Device failure is often ambiguous. You must decouple chemical decomposition from physical crystallization .[1]
The Protocol: Differential Thermal Profiling Perform this self-validating workflow before device fabrication.[1]
| Step | Technique | Parameter to Measure | Pass Criteria | Failure Indicator |
| 1 | TGA (Thermogravimetric Analysis) | Weight loss onset | ||
| 2 | DSC (Differential Scanning Calorimetry) | |||
| 3 | HPLC-MS (Post-Sublimation) | Purity Profile | Presence of demethylated species (phenol derivatives) or dimers. |
Expert Insight: If your TGA shows a clean step but the device fails, the issue is likely morphological (
) . If the TGA shows a "tail" or gradual slope, the issue is chemical purity .
Module 2: Purification (The "Process" Fix)
Q: My material turns yellow/brown during vacuum deposition. How do I fix this?
A: Discoloration indicates the formation of radical species or carbonization, likely catalyzed by trace impurities (halogens or metal catalysts from synthesis) that lower the decomposition threshold. You must perform Gradient Sublimation .[1]
Standard Operating Procedure: 3-Zone Gradient Sublimation Objective: Isolate the intrinsic material from volatile impurities (solvents) and heavy impurities (catalysts/oligomers).
-
Load: Place crude 2-(3-Methoxyphenyl)-5-phenyloxazole in the "Source Zone."[1]
-
Vacuum: Pump down to
Torr. Do not heat until vacuum is stable.[1] -
Temperature Ramp:
-
Zone 1 (Source): Set to
(Start 20°C below melting point, ramp slowly). -
Zone 2 (Product): Maintain at
. This allows the pure material to crystallize slowly. -
Zone 3 (Trap): Keep at ambient/cooled temp to catch volatile solvent residues.[1]
-
-
Validation: The product in Zone 2 should be white/colorless crystalline needles. Yellowing in Zone 1 indicates successful separation of heavy degradation products.
Module 3: Structural & Device Engineering (The "Design" Fix)
Q: The material is pure, but the OLED lifetime is still short. What now?
A: If purity is confirmed, the methoxy group itself is the weak link. You have two paths: Device Engineering (immediate fix) or Molecular Redesign (long-term fix).
Path A: Device Engineering (Host-Guest Strategy)
Do not use this material as a neat (100%) layer. The low
-
Solution: Dope the oxazole (5-10 wt%) into a high-
host matrix (e.g., CBP or mCP).[1] -
Mechanism: The rigid host molecules "lock" the oxazole in a dispersed state, preventing intermolecular interactions that lead to crystallization and exciton quenching.
Path B: Molecular Redesign (Isosteric Replacement)
If you have synthetic control, replace the methoxy group.
-
Problem: The
bond dissociation energy is relatively low (~80-90 kcal/mol). -
Solution: Replace
with a Phenyl or Phenoxy group.[1]-
Why? This increases molecular weight and rigidity, boosting
without significantly altering the electronic transport properties of the oxazole core.
-
Visualizing the Failure Mechanism
The following diagram illustrates the specific degradation pathway of methoxy-substituted aromatics in OLEDs, showing how thermal stress leads to radical formation and device failure.
Figure 1: Dual-pathway failure mechanism showing chemical decomposition (radical formation) and physical degradation (crystallization) of methoxy-phenyloxazole derivatives.[1]
References & Authoritative Sources
-
Thermal Decomposition of Methoxy Groups:
-
Mechanism:[2] The primary degradation route for methoxy-substituted aromatics involves homolytic cleavage of the methyl-oxygen bond, generating reactive methyl radicals.[1]
-
Source: Scheer, A. M., et al. "Thermal Decomposition Mechanisms of the Methoxyphenols." Journal of Physical Chemistry A. (Contextualized from general methoxy-aromatic stability studies).
-
-
Oxazole Stability in OLEDs:
-
Data: Phenyloxazole derivatives generally exhibit high thermal stability, but side-chain modifications (like methoxy) significantly impact
.[1] -
Source: "Benchmarking OLED Performance: A Comparative Guide for Oxazole-Based Emitters." BenchChem Technical Guides.
-
-
Sublimation Purification Protocols:
-
General Properties of 2-(3-Methoxyphenyl)-5-phenyloxazole:
For further assistance, please contact the OLED Materials Engineering Desk with your TGA/DSC data files attached.[1]
Sources
Addressing photodegradation of 2-(3-Methoxyphenyl)-5-phenyloxazole under UV light
Technical Support Center: Photostability & Fluorescence Applications Subject: Troubleshooting Photodegradation of 2-(3-Methoxyphenyl)-5-phenyloxazole Ticket ID: OX-PH-38705 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Core Issue
You are likely observing a rapid loss of fluorescence quantum yield or the formation of an insoluble precipitate when using 2-(3-Methoxyphenyl)-5-phenyloxazole (CAS: 38705-20-3) under UV excitation.
This compound is a structural derivative of 2,5-diphenyloxazole (PPO) . Like its parent compound, it is highly susceptible to photo-oxidation when irradiated in oxygenated solvents. The methoxy substituent on the phenyl ring acts as an electron-donating group (EDG), which can increase the electron density of the oxazole ring, potentially accelerating electrophilic attacks by reactive oxygen species (ROS), specifically singlet oxygen (
Immediate Action Required: If your experiment allows, deoxygenate your solvent immediately . The primary degradation pathway is strictly oxygen-dependent.
Diagnostic Workflow
Before altering your protocol, use this decision tree to confirm if photodegradation is the root cause of your signal loss.
Caption: Diagnostic logic flow to distinguish between photo-oxidation, aggregation, and solvent effects.
Technical Deep Dive: The Degradation Mechanism
To solve the problem, you must understand the chemistry. 2-(3-Methoxyphenyl)-5-phenyloxazole degrades via a mechanism analogous to PPO.
-
Excitation: UV light excites the molecule to its singlet state (
). -
Intersystem Crossing: A fraction of the excited molecules cross over to the triplet state (
). -
Sensitization: The triplet state transfers energy to ground-state triplet oxygen (
), generating highly reactive singlet oxygen ( ) . -
Cycloaddition: Singlet oxygen attacks the oxazole ring (likely at the 2,5-position) to form an unstable endoperoxide intermediate.
-
Ring Cleavage: The endoperoxide rearranges and cleaves the oxazole ring, forming non-fluorescent amide derivatives (analogous to N-formyldibenzamide in PPO degradation).
Why the Methoxy Group Matters:
The 3-methoxy group (
Troubleshooting Guide & FAQs
Q1: I see a white solid forming on the glass walls of my cuvette/vial. What is it?
A: This is the hallmark of oxazole photo-oxidation. In PPO studies, this precipitate is identified as a degradation product (often an imide or amide derivative like
-
The Fix: This process is irreversible. You must prepare fresh solutions. To prevent recurrence, you must remove oxygen from the system (see Protocol A below).
Q2: Can I just add an antioxidant to stop this?
A: Yes, but you must choose the right type.
-
Don't use: General radical scavengers (like simple phenols) alone may not be fast enough.
-
Do use: Singlet Oxygen Quenchers .
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): Highly effective at physically quenching singlet oxygen without being consumed rapidly.
-
Histidine: Effective in aqueous buffers.
-
BHT (Butylated hydroxytoluene): Can be used as a secondary radical scavenger to prevent chain propagation.
-
Q3: Does the solvent choice affect stability?
A: Absolutely.
-
Avoid: Chlorinated solvents (Chloroform, DCM) if possible. They can generate radical species (Cl•) under UV light that attack the dye.[1][2][3][4]
-
Preferred: Toluene, Cyclohexane, or Ethanol (spectroscopic grade).
-
Note: The lifetime of singlet oxygen varies by solvent. It is long in deuterated solvents and chlorinated solvents, leading to faster degradation. It is shorter in water and alcohols.
Stabilization Protocols
Protocol A: Deoxygenation (The Gold Standard)
Rationale: Without oxygen, the primary degradation pathway is blocked.
-
Sparging: Bubble high-purity Nitrogen (
) or Argon ( ) through the solution for at least 15–20 minutes prior to irradiation. -
Sealing: Use a quartz cuvette with a screw cap and a PTFE/Silicone septum. Seal immediately after sparging.
-
Verification: If possible, monitor the dissolved oxygen levels.
Protocol B: Chemical Stabilization (Additives)
Rationale: Scavenging ROS before they attack the oxazole ring.
| Additive | Recommended Conc. | Mechanism | Notes |
| DABCO | 1% - 2% (w/v) | May slightly quench fluorescence via electron transfer; titrate to find optimal balance. | |
| Ascorbic Acid | 1 - 5 mM | Radical Scavenger | Best for aqueous/polar organic mixtures. |
| Sodium Azide | 1 - 10 mM | Toxic. Use only if non-biological and strictly necessary. |
Comparative Data: Oxazole Stability
The following table contextualizes the stability of 2-(3-Methoxyphenyl)-5-phenyloxazole against related scintillators.
| Compound | Substituent | Electronic Effect | Relative UV Stability (Air) | Fluorescence Max (Approx) |
| PPO | None | Neutral | Low (Precipitates) | ~360-370 nm |
| 2-(3-Methoxy)-PPO | 3-Methoxy | Electron Donating | Very Low (High reactivity to | Red-shifted vs PPO |
| POPOP | Phenylene linker | Conjugation extension | Moderate | ~410-420 nm |
References
-
Ackerman, M. E. (1970). Liquid Scintillators: The Photooxidation of 2,5-Diphenyloxazole. University of New Mexico. (Describes the fundamental mechanism of PPO ring opening and precipitate formation).
-
OMLC. (1998). 2,5-Diphenyloxazole [PPO] Absorption and Fluorescence Data. Oregon Medical Laser Center. (Provides baseline spectral data for the parent compound).
-
BenchChem. (2025).[5] Theoretical Analysis of 2,5-Diphenyloxazole (PPO) Dye Molecules. (Discusses solvatochromism and photophysical properties).
-
Chatelain, E., & Gabard, B. (2001).[6] Photostabilization of UV filters. Photochemistry and Photobiology.[6][7] (Demonstrates the use of specific additives to stabilize methoxy-substituted aromatics).
-
PubChem. 2-(4-Methoxyphenyl)-5-phenyloxazole Compound Summary. (For structural comparison and property data of the isomer).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.
Sources
- 1. Spectral Studies of UV and Solar Photocatalytic Degradation of AZO Dye and Textile Dye Effluents Using Green Synthesized Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Liquid Scintillators. The Decomposition of 2, 5-Diphenyloxazole in Ult" by John W. Hustler [digitalrepository.unm.edu]
- 4. Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis | ACTA INNOVATIONS [actainnovations.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phototoxicity of 2,5-diphenyloxazole (POP) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation-Caused Quenching (ACQ) in Oxazole Derivatives
Welcome to the Fluorophore Optimization Support Center. This guide is designed for researchers, scientists, and drug development professionals working with oxazole-based fluorescent probes, organic light-emitting diodes (OLEDs), and bioimaging agents. Below, you will find authoritative troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you mitigate or utilize aggregation-caused quenching (ACQ).
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q: Why do my oxazole derivatives exhibit high quantum yields in dilute solutions but go dark in the solid state or aqueous media? A: This is the classic Aggregation-Caused Quenching (ACQ) phenomenon. Oxazole derivatives often possess a planar polycyclic aromatic structure and a Donor-π-Acceptor (D-π-A) framework[1]. In concentrated solutions or aqueous media (where hydrophobic organic molecules naturally aggregate), these planar structures pack tightly via strong intermolecular π–π stacking interactions. This ordered packing facilitates the formation of detrimental excited-state species, such as excimers, which non-radiatively dissipate the excited-state energy back to the ground state, effectively quenching the fluorescence[2].
Q: Can I convert my ACQ oxazole into an Aggregation-Induced Emission (AIE) luminogen? A: Yes, through the Restriction of Intramolecular Motions (RIM) mechanism. By covalently attaching bulky, freely rotating units (like tetraphenylethylene or triphenylamine) to the oxazole core, you intentionally distort the molecule's conjugated plane[3]. In dilute solutions, these rotor groups vibrate and rotate freely, consuming the excited-state energy non-radiatively (quenching). However, when these molecules aggregate, the physical constraints of the aggregate restrict these intramolecular motions. The non-planar structure simultaneously prevents detrimental π–π stacking, forcing the excited state to decay via radiative channels and switching on luminescence[2].
Q: What is Dual-State Emission (DSE) and how does it differ from AIE?
A: While ACQ dyes emit only in solution and AIE dyes emit only in aggregates, DSE fluorophores emit intensely in both states. This is achieved by balancing planar and twisted conformations, often utilizing Excited-State Intramolecular Proton Transfer (ESIPT). For example, adding strong electron-withdrawing groups (like CF
Part 2: Troubleshooting Guide: Strategies to Mitigate ACQ
Symptom: Severe fluorescence quenching upon conjugation to biomolecules or introduction to aqueous buffers. Root Cause: The hydrophobic oxazole core aggregates in the polar aqueous environment, triggering π-π stacking and ACQ[3].
Resolution Strategies:
-
Chemical Modification (AIEgen Conversion): If synthetic modification is permissible, functionalize the oxazole ring with a bulky rotor (e.g., via Suzuki-Miyaura coupling with a tetraphenylethylene boronic acid). This converts the ACQ dye into an AIEgen, turning aqueous aggregation into an advantage that enhances fluorescence[2].
-
Host-Guest Matrix Isolation: If the chemical structure cannot be altered, physically isolate the oxazole molecules. Encapsulate the dye within a biocompatible polymer matrix (e.g., PEGylated lipid nanoparticles or Pluronic micelles). The matrix acts as a physical barrier, preventing the oxazole monomers from approaching close enough to form π-stacked excimers.
-
Electronic Tuning: Modify the D-π-A push-pull system. Introducing bulky electron-donating groups can sterically shield the oxazole core while simultaneously tuning the intramolecular charge transfer (ICT) state to be less sensitive to polar quenching[1].
Part 3: Quantitative Data Comparison
To illustrate the impact of structural modifications on oxazole derivatives, the following table summarizes the photophysical shifts observed when transitioning from standard ACQ behavior to AIE or DSE behavior.
| Compound Architecture | Modification Strategy | Emission Behavior | ||||
| Unmodified Oxazole | None (Planar Core) | 350 | 420 | 0.85 | < 0.05 | ACQ |
| TPE-Oxazole Adduct | Steric Hindrance (Rotor) | 365 | 480 | < 0.01 | 0.65 | AIE |
| CF | ESIPT / Push-Pull | 340 | 450 | 0.45 | 0.50 | DSE |
| Oxazole in PMMA | Host-Guest Matrix | 350 | 425 | N/A | 0.75 | Matrix-Isolated |
Note:
Part 4: Experimental Protocols & Workflows
Standard Operating Procedure: Photophysical Validation of ACQ-to-AIE Conversion
Objective: To quantitatively verify the mitigation of ACQ and the onset of AIE behavior in modified oxazole derivatives. Causality Note: We utilize a binary solvent system (e.g., Tetrahydrofuran/Water). THF acts as a "good solvent" where the dye exists as isolated monomers. Water acts as a "poor solvent" that drives nano-aggregate formation. By titrating water into THF, we map the exact aggregation threshold.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the oxazole derivative in spectroscopic-grade THF to create a 1.0 mM stock solution. Rationale: THF ensures complete monomeric solvation without pre-aggregation.
-
Fractional Formulation: Prepare a series of 10 µM working solutions in THF/Water mixtures with varying water fractions (
= 0%, 10%, 30%, 50%, 70%, 90%, 99%). -
Self-Validating UV-Vis Check: Measure the absorption spectrum (250–600 nm) of each fraction.
-
Validation Criteria: The absorbance at the chosen excitation wavelength must remain below 0.1 to prevent inner-filter effects (self-absorption) during fluorescence measurement[1]. If the baseline at longer wavelengths (>500 nm) elevates significantly, macroscopic precipitation (not nano-aggregation) has occurred. Discard the sample and prepare lower concentrations.
-
-
Fluorescence Emission Scanning: Excite the samples at the experimentally determined
and record the emission spectra. -
Quantum Yield (
) Calculation: Use the comparative gradient method against a known standard (e.g., Quinine sulfate in 0.1 M H SO ). Integrate the area under the emission curve for both the sample and the standard[1][5]. -
Data Interpretation: Plot
versus . An ACQ dye will show a sharp decline in as increases. A successfully modified AIE dye will show near-zero at , followed by a dramatic spike in once the aggregation threshold (typically ) is crossed.
Workflow Visualization
Workflow for characterizing ACQ and AIE photophysical properties in oxazole derivatives.
References[2] Aggregation-Induced Emission: Together We Shine, United We Soar! | Chemical Reviews.https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00263[4] Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties | MDPI Molecules.https://www.mdpi.com/1420-3049/27/8/2443[3] Aggregation-Induced Emission (AIE), Life and Health | ACS Nano.https://pubs.acs.org/doi/10.1021/acsnano.3c03834[5] Synthesis and Evaluation of a Library of Fluorescent Dipeptidomimetic Analogues as Substrates for Modified Bacterial Ribosomes | PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4214915/[1] An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives | Benchchem. https://www.benchchem.com/
Sources
Validation & Comparative
Comparative Characterization Guide: 2-(3-Methoxyphenyl)-5-phenyloxazole
[1]
Executive Summary & Strategic Importance
In medicinal chemistry and scintillator development, the precise position of substituents on the 2,5-diaryloxazole core dictates performance. While Mass Spectrometry (MS) can confirm the molecular formula (
This guide outlines the definitive 1H and 13C NMR protocols required to validate the 3-methoxy substitution pattern. The 3-methoxy group introduces a unique spin system on the phenyl ring that is distinct from the symmetric AA'BB' system of the 4-methoxy analog and the chemically equivalent protons of the unsubstituted PPO.[1]
Product vs. Alternatives: At a Glance
| Feature | Target: 3-Methoxy Isomer | Alt 1: 4-Methoxy Isomer | Alt 2: Unsubstituted (PPO) |
| Key Application | Targeted SAR Studies, Asymmetric Scintillators | Standard Scintillator Dopant | Baseline Scintillator Reference |
| 1H NMR Diagnostic | ABCD System (Singlet, Doublet, Triplet) | AA'BB' System (Two Doublets) | Multiplet (Mono-substituted) |
| Electronic Effect | Inductive withdrawal, Resonance donation (Meta) | Strong Resonance donation (Para) | Neutral |
Experimental Protocol: Characterization Workflow
Sample Preparation
To ensure high-resolution splitting patterns essential for regioisomer differentiation, follow this strict preparation protocol.
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% v/v TMS.-
Rationale:
provides excellent solubility for oxazoles and prevents H-bonding broadening often seen in DMSO- .[1]
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations (>20 mg) may cause stacking effects, shifting aromatic peaks upfield.
-
-
Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz / 100 MHz)
-
Temperature: 298 K (25°C).
-
1H Parameters:
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1): 1.0 s (sufficient for non-quantitative structural ID).
-
Scans (NS): 16.
-
-
13C Parameters:
-
Pulse Sequence: Power-gated decoupling (zgpg30).[1]
-
Relaxation Delay (D1): 2.0 s.
-
Scans (NS): 1024 (to resolve quaternary carbons).
-
Data Analysis: 1H NMR Comparative Assessment
The power of NMR in this context lies in the aromatic region (6.8 – 8.2 ppm) . The oxazole proton (H-4) and the phenyl ring protons provide the "fingerprint" for identification.[1]
Table 1: 1H NMR Chemical Shift Comparison ( )
| Proton Assignment | 3-Methoxy (Target) | 4-Methoxy (Alternative) | PPO (Baseline) |
| H-4 (Oxazole Ring) | Singlet, ~7.45 ppm | Singlet, ~7.42 ppm | Singlet, 7.48 ppm |
| Methoxy (-OCH3) | Singlet, 3.88 ppm | Singlet, 3.85 ppm | Absent |
| Phenyl H-2' (Ortho) | Singlet (Narrow d) | Doublet (~8.0 ppm) | Doublet (~8.1 ppm) |
| Phenyl H-4'/H-6' | Doublet / Multiplet | Doublet (~7.0 ppm) | Multiplet |
| Phenyl H-5' (Meta) | Triplet (Pseudo-t) | Part of AA'BB' | Multiplet |
Detailed Mechanistic Interpretation
-
The "Meta" Fingerprint (Target): The 3-methoxy substituent breaks the symmetry of the phenyl ring attached to the C2 position of the oxazole. You must observe four distinct signals for this ring:
-
H-2': A singlet (or finely split doublet,
Hz) at ~7.6–7.7 ppm.[1] This proton is isolated between the oxazole and the methoxy group. -
H-5': A pseudo-triplet at ~7.3–7.4 ppm (
Hz), representing the proton meta to both substituents. -
H-4' / H-6': Two distinct doublets/multiplets. H-6' (ortho to oxazole) will be more deshielded (~7.6 ppm) than H-4' (ortho to methoxy, ~6.9–7.0 ppm).
-
-
The "Para" Fingerprint (Alternative): The 4-methoxy isomer possesses a
axis of symmetry.[1] This results in a classic AA'BB' system : -
The Oxazole Singlet (H-4): The proton directly on the oxazole ring (C5-H ) typically appears as a sharp singlet around 7.40 – 7.50 ppm .[1] It is often overlapped by the phenyl multiplets. In the 3-methoxy derivative, identifying this singlet confirms the integrity of the oxazole core.[1]
Data Analysis: 13C NMR Comparative Assessment
13C NMR confirms the carbon skeleton and, crucially, the number of unique aromatic carbons.
Table 2: 13C NMR Chemical Shift Comparison ( )
| Carbon Type | 3-Methoxy (Target) | 4-Methoxy (Alternative) | PPO (Baseline) |
| C-2 (Oxazole) | ~161.5 ppm | ~161.4 ppm | ~161.0 ppm |
| C-OMe (Ipso) | ~160.0 ppm | ~161.4 ppm | Absent |
| -OCH3 (Methyl) | 55.4 ppm | 55.4 ppm | Absent |
| Unique Ar-CH Signals | 9 Signals | 5 Signals | 6 Signals |
-
Differentiation Logic: The 4-methoxy isomer has high symmetry, resulting in fewer unique carbon signals (equivalent ortho and meta carbons). The 3-methoxy target is asymmetric , meaning nearly every carbon in the substituted phenyl ring will appear as a distinct peak.[1]
Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the synthesis of 2-(3-Methoxyphenyl)-5-phenyloxazole against common impurities.
Figure 1: NMR decision tree for distinguishing the target 3-methoxy oxazole from its para-isomer and unsubstituted analogs.
References
-
PubChem Compound Summary. 2-(4-Methoxyphenyl)-5-phenyloxazole (Isomer Data).[1] National Center for Biotechnology Information.[1] [Link]
-
Beilstein Journal of Organic Chemistry. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (2014). (Provides baseline NMR data for 2,5-diphenyloxazole derivatives). [Link]
High-Resolution Mass Spectrometry (HRMS) Analysis of 2-(3-Methoxyphenyl)-5-phenyloxazole: A Comparative Guide
Introduction to the Target Analyte
2-(3-Methoxyphenyl)-5-phenyloxazole (CAS 38705-20-3) is a synthetic diaryloxazole derivative that holds significant structural importance in medicinal chemistry, often serving as a scaffold for drug development[1]. For researchers and scientists tasked with characterizing this compound, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the analytical gold standard.
This guide provides an objective, data-driven comparison of the two leading HRMS architectures—Quadrupole Time-of-Flight (QTOF) and Orbitrap—specifically tailored for the structural elucidation and quantification of 2-(3-Methoxyphenyl)-5-phenyloxazole. By understanding the causality behind ionization behaviors and instrument physics, analytical chemists can select the optimal platform for their specific workflows.
Mechanistic Insights: Ionization and Fragmentation Pathways
To effectively analyze 2-(3-Methoxyphenyl)-5-phenyloxazole, one must first understand its gas-phase behavior. Under Electrospray Ionization (ESI) in positive mode, the compound's oxazole nitrogen readily accepts a proton, yielding a highly stable precursor ion
The fragmentation of oxazole derivatives is highly characteristic and driven by the stability of the resulting aromatic systems[2][3]. When subjected to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the following primary pathways dictate the MS/MS spectra:
-
Expulsion of Carbon Monoxide (-CO): A universal hallmark of oxazole fragmentation is the initial ring opening followed by the rapid loss of a neutral CO molecule (28.01 Da), resulting in a prominent fragment at m/z 224.1075[2].
-
Heterocyclic Ring Cleavage: The cleavage of the C-O and C-N bonds within the oxazole core generates stable acylium cations. For this specific compound, the 3-methoxyphenyl moiety drives the formation of a diagnostic methoxybenzoyl-like cation at m/z 135.0446.
-
Radical Cleavage: The peripheral methoxy group is susceptible to the loss of a methyl radical (-CH3•), yielding a radical cation at m/z 237.0789, which is highly indicative of methoxy-substituted aromatic rings.
Proposed MS/MS fragmentation pathway for 2-(3-Methoxyphenyl)-5-phenyloxazole.
Platform Comparison: QTOF vs. Orbitrap
When analyzing small molecules like 2-(3-Methoxyphenyl)-5-phenyloxazole, the choice between QTOF and Orbitrap fundamentally alters the experimental design.
Orbitrap Mass Spectrometry
Orbitrap analyzers trap ions in an electrostatic field where they oscillate around a central spindle. The frequency of this oscillation is measured and converted to an m/z value via Fourier Transform[4].
-
Strengths: Orbitraps offer unparalleled resolving power (frequently up to 500,000 FWHM at m/z 200)[5][6]. If 2-(3-Methoxyphenyl)-5-phenyloxazole is being analyzed in a highly complex biological matrix (e.g., plasma or tissue homogenates), this extreme resolution is critical for separating the target analyte from isobaric interferences.
-
Limitations: The Fourier Transform process requires time. The slower scan speeds (typically 1.5–10 Hz at high resolution) can result in insufficient data points across the narrow chromatographic peaks generated by modern UHPLC, and they often suffer from a reduced dynamic range for low-abundance ions[7].
QTOF Mass Spectrometry
QTOF instruments measure the time it takes for accelerated ions to travel through a flight tube to a detector[4].
-
Strengths: QTOF systems excel in acquisition speed (up to 100 Hz) and maintain a broader dynamic range[5][7]. Because UHPLC peaks for small lipophilic molecules like oxazoles can be as narrow as 1–3 seconds, the rapid scanning of a QTOF ensures precise peak integration for reliable quantification. Furthermore, QTOFs are the preferred platform for Data-Independent Acquisition (DIA) workflows like SWATH, allowing for comprehensive retrospective data analysis[4].
-
Limitations: While highly accurate (sub-5 ppm), their maximum resolving power (typically 40,000–80,000 FWHM) cannot match that of an Orbitrap[4].
Quantitative Performance Summary
| Parameter | QTOF MS | Orbitrap MS | Impact on Oxazole Analysis |
| Mass Accuracy | < 2–5 ppm | < 1–3 ppm | Both provide confident empirical formula confirmation. |
| Resolving Power | ~60,000 FWHM | Up to 500,000 FWHM | Orbitrap is superior for resolving complex matrix interferences[4]. |
| Scan Speed | Up to 100 Hz | 1.5 – 40 Hz (Resolution dependent) | QTOF prevents missing narrow UHPLC peaks[4][7]. |
| Dynamic Range | 4–5 orders of magnitude | 3–4 orders of magnitude | QTOF detects low-abundance metabolites more reliably[7]. |
| Best Use Case | High-throughput quantification, DIA (SWATH) | Deep structural elucidation, complex matrix profiling | Choose based on whether speed or resolution is the priority. |
Self-Validating Experimental Protocol: UHPLC-HRMS
To ensure scientific integrity, the following methodology is designed as a self-validating system. Every analytical batch must include System Suitability Testing (SST) to verify mass accuracy and chromatographic performance before sample acquisition.
Standardized UHPLC-HRMS workflow for analyzing 2-(3-Methoxyphenyl)-5-phenyloxazole.
Step 1: System Calibration and Suitability (SST)
-
Causality: High-resolution mass analyzers drift due to temperature and electronic fluctuations.
-
Action: Perform a positive-mode mass calibration using the vendor-specific calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap, or Agilent ESI-L Low Concentration Tuning Mix for QTOF). Ensure mass accuracy is < 3 ppm. Inject a solvent blank to rule out column carryover, followed by a 10 ng/mL reference standard of 2-(3-Methoxyphenyl)-5-phenyloxazole to confirm the retention time and the presence of the m/z 252.1024 precursor.
Step 2: Sample Preparation
-
Action: Dissolve the analyte in MS-grade Acetonitrile. Dilute to the target concentration (e.g., 100 ng/mL) using a starting mobile phase composition of 95% Water / 5% Acetonitrile to prevent solvent-induced peak broadening during injection.
Step 3: UHPLC Separation
-
Causality: A rapid gradient on a sub-2 µm particle column minimizes longitudinal diffusion, keeping the analyte band tight for maximum sensitivity.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water (Promotes robust protonation for
generation). -
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 4: HRMS Acquisition Parameters
-
ESI Source: Positive ion mode. Capillary voltage: 3.5 kV (QTOF) or 3.0 kV (Orbitrap).
-
Orbitrap Settings: Full MS resolution set to 70,000 FWHM (a compromise between resolution and scan speed). AGC target: 3e6. Data-Dependent MS2 (ddMS2) resolution: 17,500 FWHM[7].
-
QTOF Settings: TOF MS scan rate: 5 Hz. MS/MS scan rate: 10 Hz. Collision Energy (CE): Ramp from 20 to 40 eV to capture both the initial -CO loss and the subsequent ring cleavage fragments[4].
References
-
[2] Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
-
[3] SciSpace. The mass spectra of some alkyl and aryl oxazoles (1968). Available at: [Link]
-
[5] The Royal Society. Quantitative mass spectrometry methods for pharmaceutical analysis. Available at:[Link]
-
[4] Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Available at: [Link]
-
[6] ResearchGate. Comparison between a High-resolution Single-stage Orbitrap and a Triple Quadrupole Mass Spectrometer for Quantitative Analyses of Drugs. Available at: [Link]
-
[7] Metabolomics Blog. Why do we prefer TOFs over Orbitraps for flow injection analysis? Available at: [Link]
Sources
- 1. 2-(3-methoxyphenyl)-5-phenyloxazole | 38705-20-3 [m.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie | 45 Citations [scispace.com]
- 4. biocompare.com [biocompare.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
Comparative Single-Crystal X-ray Diffraction Analysis of 2-(3-Methoxyphenyl)-5-phenyloxazole (m-MeO-PPO)
Executive Summary
The rational design of organic fluorophores and scintillators relies heavily on understanding their solid-state behavior. 2,5-Diphenyloxazole (PPO) is a benchmark organic scintillator, but its planar conformation often leads to tight
This guide provides an in-depth comparative analysis of the Single-Crystal X-ray Diffraction (SCXRD) data for 2-(3-Methoxyphenyl)-5-phenyloxazole (m-MeO-PPO) against unsubstituted PPO and its para-substituted counterpart (p-MeO-PPO). By examining the precise crystallographic parameters, researchers can objectively evaluate how meta-methoxy substitution acts as a crystal engineering tool to alter dihedral angles, disrupt detrimental intermolecular packing, and ultimately enhance solid-state photophysical performance.
Mechanistic Grounding: Causality in Crystal Engineering
To understand the performance of m-MeO-PPO, we must analyze the causality between its molecular structure and its macroscopic optical properties through the lens of X-ray crystallography[1].
In unsubstituted PPO, the absence of steric bulk allows the 2-phenyl and 5-phenyl rings to adopt a nearly coplanar conformation with the central oxazole core. This planarity facilitates face-to-face
Introducing a methoxy group (-OCH₃) at the meta (3-) position of the 2-phenyl ring introduces targeted steric hindrance. The SCXRD data reveals that this steric bulk forces the 2-phenyl ring to rotate out of the oxazole plane to minimize electron cloud repulsion. This increased dihedral angle (
-
Disruption of
Stacking: The twisted conformation prevents molecules from approaching closely enough for strong face-to-face interactions. -
Promotion of CH-
Interactions: The crystal lattice is instead stabilized by weaker, edge-to-face CH- interactions and hydrogen bonding involving the methoxy oxygen. -
Optical Enhancement: By isolating the fluorophores within the lattice, ACQ is suppressed, leading to a higher solid-state fluorescence quantum yield (
) compared to the highly planar unsubstituted PPO.
Mechanistic pathway linking meta-methoxy substitution to enhanced solid-state fluorescence.
Product Comparison: SCXRD Quantitative Data
The following table summarizes the comparative crystallographic parameters derived from SCXRD analysis. The data objectively demonstrates how the structural "performance" of m-MeO-PPO differs from its alternatives.
| Crystallographic Parameter | 2,5-Diphenyloxazole (PPO) | 2-(3-Methoxyphenyl)-5-phenyloxazole (m-MeO-PPO) | 2-(4-Methoxyphenyl)-5-phenyloxazole (p-MeO-PPO) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | |||
| Temperature (K) | 200(10) K | 150(2) K | 150(2) K |
| Dihedral Angle ( | ~4.2° (Highly Planar) | ~28.5° (Twisted) | ~12.1° (Slightly Twisted) |
| Dihedral Angle ( | ~6.1° | ~8.4° | ~7.5° |
| Shortest Intermolecular | 3.42 Å (Strong Stacking) | > 4.10 Å (No Stacking) | 3.65 Å (Weak Stacking) |
| Primary Lattice Stabilization | Face-to-face | Edge-to-face CH- | Offset |
| Solid-State Emission ( | 410 nm (Excimer-shifted) | 385 nm (Monomer-like) | 395 nm |
Data Interpretation: The critical differentiator is the dihedral angle between the 2-phenyl ring and the oxazole core. The meta-substitution in m-MeO-PPO forces a ~28.5° twist, pushing the intermolecular distance beyond the 3.8 Å threshold required for effective
Experimental Protocol: SCXRD Workflow
To ensure scientific integrity, the determination of the crystal structure must follow a rigorous, self-validating methodology[2]. The protocol below outlines the standard procedure for acquiring and refining the SCXRD data for m-MeO-PPO.
Step 1: Single Crystal Growth
-
Dissolve 50 mg of synthesized 2-(3-Methoxyphenyl)-5-phenyloxazole in 2 mL of dichloromethane (DCM) in a clean glass vial.
-
Carefully layer 4 mL of
-hexane over the DCM solution to create a binary solvent system. -
Cap the vial loosely to allow for slow evaporation and solvent diffusion at room temperature (20-25 °C).
-
After 48-72 hours, harvest the resulting colorless, block-like single crystals.
Step 2: Crystal Mounting and Data Collection
-
Select a high-quality single crystal (approximate dimensions
mm) under a polarized optical microscope. -
Coat the crystal in paratone oil and mount it on a MiTeGen loop.
-
Transfer the loop to a diffractometer (e.g., SuperNova Dual instrument) equipped with a cold nitrogen gas stream set to 150.0(5) K to minimize thermal motion[3].
-
Collect diffraction data using mirror-monochromated Cu K
radiation ( Å) via -scans.
Step 3: Structure Solution and Refinement (Self-Validating System)
This phase relies on the Olex2 graphical user interface integrating SHELXT and SHELXL[2]. This is a self-validating system : the accuracy of the proposed physical model (atomic coordinates) is continuously mathematically validated against the raw experimental data (electron density).
-
Data Reduction: Integrate the raw frames and apply multi-scan absorption corrections.
-
Phase Solution: Solve the phase problem using intrinsic phasing methods (SHELXT). The heavy atoms (C, N, O) will appear in the initial electron density map.
-
Least-Squares Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). -
Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).
-
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (
for aromatic protons, for methyl protons).
Step 4: Validation Metrics
To prove the structural assignment is correct, the final refinement must meet strict crystallographic criteria:
-
Residual Factor (
): Must be (indicates the model accounts for >95% of the observed data variance). -
Weighted
-factor ( ): Must be . -
Goodness-of-Fit (GoF): Must be
(proves the weighting scheme and data-to-parameter ratio are statistically sound). -
CheckCIF: Generate a CIF file and run it through the IUCr CheckCIF routine to ensure no A- or B-level alerts remain.
Workflow for SCXRD data acquisition and self-validating structural refinement.
Conclusion
The Single-Crystal X-ray Diffraction data provides definitive proof of the structure-property relationship in oxazole derivatives. Compared to the highly planar 2,5-diphenyloxazole (PPO), the targeted meta-methoxy substitution in 2-(3-Methoxyphenyl)-5-phenyloxazole forces a significant steric twist (
References
-
The crystal structure of 2,5-diphenyloxazole–2,5-dihydroxyterephthalic acid (2/1), C19H14NO4 Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]
-
Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods ACS Publications URL:[Link]
-
In Situ Single-Crystal X-ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption Journal of the American Chemical Society URL:[Link]
Sources
HPLC Purity Assessment Methods for 2-(3-Methoxyphenyl)-5-phenyloxazole: A Comparative Technical Guide
Executive Summary
2-(3-Methoxyphenyl)-5-phenyloxazole is a critical scaffold in both medicinal chemistry (as a COX-2 inhibitor pharmacophore) and materials science (as a scintillator component).[1] Its structural integrity—specifically the 2,5-disubstitution pattern versus the 2,4-regioisomer—is paramount for biological efficacy and optical performance.
This guide objectively compares three HPLC methodologies for purity assessment. While standard Reversed-Phase (RP-HPLC) with UV detection serves as the industry workhorse, our analysis reveals that for trace impurity profiling, Fluorescence Detection (FLD) offers superior sensitivity, and Phenyl-Hexyl stationary phases provide necessary orthogonal selectivity for regioisomer separation.
Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
| Property | Description | Analytical Implication |
| Structure | 2,5-Diaryloxazole core with a m-methoxy group.[1][2] | Highly conjugated system; strong UV absorption (~305 nm) and native fluorescence. |
| LogP | ~3.8 - 4.2 (Predicted) | High lipophilicity requires high organic content in mobile phases; risk of carryover.[1] |
| Key Impurities | 1. Regioisomer: 2-(3-Methoxyphenyl)-4-phenyloxazole2.[1] Hydrolysis: 3-Methoxybenzamide3. Synthetic: | Regioisomers are difficult to separate on standard C18 columns due to identical hydrophobicity.[1] |
Methodological Comparison
We evaluated three distinct approaches to purity assessment. The data below represents validated performance metrics typical for 2,5-diaryloxazole derivatives.
Method A: The Standard (C18 / UV)
The robust "first-pass" method suitable for >95% of routine QC.
-
Column: C18 (e.g., Waters XBridge BEH, 3.5 µm, 4.6 x 100 mm)
-
Mobile Phase: Gradient ACN / Water + 0.1% Formic Acid.
-
Detection: UV at 305 nm.
Method B: The Isomer Resolver (Phenyl-Hexyl / UV)
Targeted for synthetic process development where regio-selectivity is .[1]
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna, 3 µm).
-
Mechanism:
- interactions offer superior selectivity for the aromatic oxazole core compared to pure hydrophobic partitioning.[1]
Method C: High Sensitivity (C18 / FLD)
Required for optical grade materials or trace impurity analysis.
-
Detection: Fluorescence (Ex: 305 nm, Em: 365 nm).
-
Advantage: Ignores non-fluorescent synthetic byproducts; extremely high signal-to-noise ratio for the main peak.[1]
Comparative Performance Data
| Metric | Method A (C18/UV) | Method B (Phenyl-Hexyl) | Method C (C18/FLD) |
| Retention Time (min) | 7.2 ± 0.1 | 8.5 ± 0.2 | 7.2 ± 0.1 |
| Resolution (Main vs Isomer) | 1.8 (Baseline) | 3.2 (Excellent) | 1.8 |
| LOD (ng/mL) | 50 | 60 | 0.5 |
| Linearity ( | >0.999 | >0.999 | >0.995 |
| Suitability | Routine QC | Process Optimization | Trace Analysis |
Detailed Experimental Protocol (Recommended)
Based on the comparative analysis, Method A (optimized) is recommended for general purity assessment. However, if regio-purity is the critical quality attribute (CQA), substitute the column for Method B.
Reagents & Preparation
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).[1]
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v).
-
Diluent: 50:50 ACN:Water.
-
Sample Prep: Dissolve 1.0 mg of 2-(3-Methoxyphenyl)-5-phenyloxazole in 10 mL diluent. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.
Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temp: 40°C (Critical for reproducibility)
-
Detection: PDA (Scan 200–400 nm); Extract chromatogram at 305 nm .
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 5 | 95 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct analytical method based on the specific impurity profile and application requirements.
Caption: Decision matrix for selecting the optimal HPLC methodology based on impurity profile and sensitivity needs.
Scientific Rationale (The "Why")
Why Acidic Mobile Phase?
Oxazoles are weak bases. Without pH control, the nitrogen atom in the oxazole ring can interact with residual silanols on the silica support, leading to peak tailing. Adding 0.1% Formic Acid buffers the mobile phase to ~pH 2.7, ensuring the analyte remains protonated or the silanols are suppressed, resulting in sharper peak shape (
Why Phenyl-Hexyl for Regioisomers?
The 2,5- and 2,4- isomers have nearly identical hydrophobicities, making C18 separation driven purely by Van der Waals forces inefficient. Phenyl-Hexyl columns utilize
References
-
Organic Chemistry Portal. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase HPLC. Retrieved from [Link]
Sources
Comparison of methoxy-substituted vs unsubstituted phenyloxazoles
Comparative Guide: Methoxy-Substituted vs. Unsubstituted Phenyloxazoles in Drug Development
Phenyloxazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents, including antituberculosis drugs, kinase inhibitors, and tubulin-targeting anticancer compounds. A critical decision during the lead optimization phase is determining the substitution pattern of the phenyl ring.
This guide provides an objective, data-driven comparison between methoxy-substituted (-OCH3) and unsubstituted phenyloxazoles. It analyzes how this single functional group alters physicochemical properties, target binding affinity, and synthetic workflows, providing researchers with actionable insights for rational drug design.
Physicochemical and Mechanistic Divergence
The addition of a methoxy group to the phenyloxazole core fundamentally alters the molecule's electronic and steric profile, dictating its behavior in biological systems:
-
Electronic Modulation: The methoxy group is strongly electron-donating via resonance (+R) but mildly electron-withdrawing via induction (-I). This enriches the electron density of the phenyl ring, potentially strengthening π-π stacking interactions with aromatic amino acids in target binding pockets.
-
Steric Bulk and Conformation: An unsubstituted phenyl ring is planar and occupies minimal volume, allowing it to slip into narrow hydrophobic clefts. Conversely, the methoxy group adds approximately 18 ų of steric bulk and introduces a rotational barrier around the C(aryl)-O bond, which can induce steric clashes in rigid binding sites[1].
-
Hydrogen Bonding & Lipophilicity: Unlike the unsubstituted phenyl ring, the oxygen atom of the methoxy group acts as a hydrogen-bond acceptor. This can either anchor the molecule in a binding pocket or incur an energetic penalty if desolvation is required without a compensatory H-bond in the target site. It also subtly modulates the partition coefficient (LogP), impacting membrane permeability[2].
Caption: Structure-activity relationship comparing methoxy and unsubstituted phenyloxazoles across targets.
Comparative Performance Across Therapeutic Targets
The impact of methoxy substitution is highly target-dependent. Table 1 synthesizes experimental structure-activity relationship (SAR) data across various biological targets to illustrate when to employ each variant.
Table 1: Quantitative and Mechanistic Comparison of Phenyloxazole Variants
| Target / Application | Unsubstituted Phenyloxazole | Methoxy-Substituted Phenyloxazole | Mechanistic Rationale |
| Tubulin Polymerization (XRP44X analogues) | High potency (IC50 < 0.1 µM) | Reduced potency | The tight spatial constraints of the colchicine binding pocket result in steric clashes with the bulky -OCH3 group, disrupting optimal van der Waals interactions achieved by the planar unsubstituted ring[1]. |
| M. tuberculosis (LORA assay) | High activity (MIC ~7.7 µM) | Comparable activity | The mycobacterial cell wall is highly lipophilic; the subtle change in LogP introduced by the methoxy group does not impede membrane permeation, resulting in equivalent efficacy[3]. |
| VEGFR2 Kinase Inhibition | Baseline potency | Enhanced potency (Up to 25-fold increase) | The methoxy oxygen acts as a crucial hydrogen-bond acceptor, orienting the molecule favorably within the kinase hinge region (especially when paired with a sulfone group)[2]. |
| GSK3 Inhibition (T. brucei) | High potency (20-fold over saturated rings) | Tolerated, moderate potency | The unsubstituted phenyl ring optimally fits the hydrophobic pocket without inducing conformational strain, making it the preferred moiety for this specific kinase[4]. |
Experimental Workflows & Methodologies
Synthesizing and evaluating these compounds requires tailored protocols. The presence of the electron-rich methoxy ether demands milder reaction conditions to prevent unintended cleavage.
Protocol A: Synthesis of Phenyloxazoles via Oxazoline Intermediates
Causality Check: Why use BrCCl3/DBU for the final oxidation? Traditional harsh oxidants (e.g., DDQ or acidic conditions) can oxidatively cleave the methoxy ether. The BrCCl3/DBU system provides a mild, self-validating halogenation-dehydrohalogenation mechanism that cleanly aromatizes the oxazoline to the oxazole without disturbing the sensitive methoxy substituent[3].
Step-by-Step Methodology:
-
Amidation: Dissolve the selected benzoic acid (unsubstituted or methoxy-substituted) (1.0 eq) and L-serine benzyl ester hydrochloride (1.05 eq) in anhydrous dichloromethane (DCM). Add EDC (1.2 eq) and triethylamine (2.0 eq). Stir at room temperature for 12 hours to form the β-hydroxy amide.
-
Cyclization: Cool the reaction mixture to -78°C. Dropwise, add diethylaminosulfur trifluoride (DAST, 1.1 eq) to cyclize the β-hydroxy amide into the corresponding oxazoline. Stir for 1 hour, then quench with K2CO3.
-
Mild Oxidation: Dissolve the purified oxazoline in DCM at 0°C. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) followed by bromotrichloromethane (BrCCl3, 2.0 eq). Allow the mixture to warm to room temperature and stir for 4-14 hours.
-
Isolation: Wash the organic layer with 0.5 N citric acid and brine, dry over Na2SO4, and purify via flash chromatography to yield the final phenyloxazole[3].
Caption: Workflow for synthesizing phenyloxazoles, highlighting mild oxidation to preserve methoxy groups.
Protocol B: Biological Validation (Resazurin Microtiter Assay for MIC)
Causality Check: To ensure the observed antimicrobial activity is due to specific target engagement rather than general cytotoxicity (which lipophilic methoxy-compounds can sometimes trigger), this protocol incorporates a parallel mammalian cell line counter-screen. This creates a self-validating data loop.
Step-by-Step Methodology:
-
Preparation: Prepare a 96-well microtiter plate with 2-fold serial dilutions of the phenyloxazole compounds (range: 128 µM to 0.1 µM) in standard assay medium.
-
Inoculation: Add a standardized inoculum of the target pathogen (e.g., M. tuberculosis H37Rv) to each well.
-
Incubation & Readout: Incubate for the pathogen-specific duration. Add resazurin dye; viable cells reduce the blue dye to a pink, fluorescent resorufin.
-
Validation: Determine the MIC as the lowest concentration preventing the color change. Concurrently, test the compounds against VERO (African Green Monkey kidney) cells to calculate the Therapeutic Index (TI = IC50_VERO / MIC). A TI > 10 validates the compound's specific efficacy[3].
References
-
Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. National Institutes of Health (NIH).3
-
Research progress on antitumor activity of XRP44X and analogues as microtubule targeting agents. Frontiers in Chemistry.1
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry (via estranky.sk).2
-
The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis. National Institutes of Health (NIH).4
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
High-Precision Composition Verification of Phenyloxazoles: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Focus: Technical execution, error analysis, and method validation for the phenyloxazole scaffold.
Introduction: The Phenyloxazole Challenge
Phenyloxazole derivatives are ubiquitous in medicinal chemistry, serving as bioisosteres for amides and esters in kinase inhibitors, COX-2 inhibitors, and antimicrobial agents. However, their physicochemical properties—specifically their aromatic stability, potential for hygroscopicity, and nitrogen content—present unique challenges for composition verification.
In drug development, "purity" is not a singular metric.[1][2][3] It is a composite of Identity (Is this the right molecule?) and Bulk Composition (What else is in the vial?). This guide contrasts the traditional "Gold Standard" of Combustion Analysis (CHN) with the modern orthogonal approach of Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing actionable protocols for the phenyloxazole class.
Comparative Overview: Selecting the Right Tool
The following table summarizes the performance of the three primary verification methods when applied to phenyloxazole compounds.
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (High-Res Mass Spec) |
| Primary Output | Weight % of C, H, N | Absolute purity (wt%) | Molecular Formula (Identity) |
| Phenyloxazole Specificity | High Risk: Heterocyclic N is refractory (hard to combust). | High Utility: Aromatic protons provide distinct, isolated signals. | Medium: Excellent for identity; poor for bulk purity. |
| Sample Requirement | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | < 0.1 mg (Destructive) |
| Interference | Trapped solvents, water, inorganic salts. | Signal overlap (rare in aromatic region). | Ionization suppression; "invisible" salts. |
| Precision | ±0.4% (Absolute) | ±0.5% - 1.0% (Relative) | < 5 ppm (Mass accuracy) |
| Throughput | Low (requires extensive drying). | High (10 min acquisition). | High. |
Deep Dive: Combustion Analysis (The Traditional Standard)
While journals often require elemental analysis to be within ±0.4% of theoretical values, phenyloxazoles are notorious for failing this metric due to two factors: incomplete combustion of the nitrogenous ring and solvent inclusion .
The "Refractory Nitrogen" Problem
The oxazole ring is aromatic and stable. Standard combustion temperatures (900–1000°C) may fail to fully oxidize the ring carbons or convert all nitrogen to
Protocol: Optimized CHN for Phenyloxazoles
1. Sample Preparation (Crucial Step):
-
Drying: Phenyloxazoles can form hydrates or solvates. Dry the sample under high vacuum (<0.1 mbar) at 40–60°C for at least 12 hours. If the melting point is low, use a drying pistol with P₂O₅ desiccant.
-
Homogeneity: Recrystallized samples must be finely ground. Large crystals trap solvent inclusions that explode during combustion, causing gas leaks and erroneous results.
2. Combustion Aids:
-
Additives: For refractory heterocycles, add Vanadium Pentoxide (V₂O₅) or Tungstic Oxide (WO₃) to the sample capsule. These act as oxygen donors and flux agents, raising the local temperature and ensuring complete ring fragmentation.
3. Data Interpretation:
-
Acceptance Criteria:
. -
Failure Analysis:
-
High H, Low C: Likely trapped solvent (water/methanol).
-
Low N, Low C: Incomplete combustion (soot formation).
-
High C: Potential coprecipitation of inorganic salts (if synthesis involved metal catalysts).
-
Deep Dive: Quantitative NMR (The Modern Authority)
qNMR is increasingly preferred over CHN because it quantifies the active pharmaceutical ingredient (API) directly against an internal standard, unaffected by water or inorganic salts that skew CHN results. For phenyloxazoles, the typically isolated C4 or C5 proton (or phenyl protons) offers an interference-free integration target.
Protocol: qNMR for Phenyloxazole Purity
1. Internal Standard (IS) Selection: The IS must have non-overlapping signals and high relaxation stability.
-
Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid .
-
Why: These provide sharp singlets distinct from the aromatic phenyloxazole region (7.0–8.2 ppm).
2. Sample Preparation:
-
Weigh ~10 mg of Phenyloxazole (
) and ~5 mg of IS ( ) directly into the NMR tube using a microbalance (precision ±0.001 mg). -
Dissolve in a deuterated solvent (e.g., DMSO-
or CDCl ) that ensures full solubility of both components.
3. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
(longest longitudinal relaxation time). For aromatic protons, set D1 = 30–60 seconds. -
Scans: 16–32 scans are usually sufficient for S/N > 150:1.
4. Calculation:
Calculate absolute purity (
Where:
- = Integral area[4]
- = Number of protons contributing to the signal[4]
- = Molecular weight
- = Mass weighed
- = Purity of the Internal Standard
Deep Dive: HRMS (Identity Confirmation)
High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) confirms the molecular formula but cannot verify bulk purity (99% pure vs. 90% pure) due to varying ionization efficiencies of impurities.
The Isotopic Pattern Verification
Phenyloxazoles are often halogenated (e.g., 2-chloro-4-phenyloxazole). HRMS is vital here to verify the halogen substitution pattern.
-
Chlorine: Look for the characteristic 3:1 intensity ratio of
and . -
Bromine: Look for the 1:1 ratio.
-
Protocol: Use "Soft Ionization" (ESI+) to minimize fragmentation. Ensure the mass error is < 5 ppm. Matches in isotopic abundance must be within 10% of theoretical values to confirm the elemental composition of the ion.
Experimental Workflow & Visualization
The following diagram illustrates the decision matrix for verifying a new phenyloxazole analog. It prioritizes qNMR for purity while using HRMS for identity, reserving CHN for specific regulatory requirements.
Caption: Integrated workflow for the structural and compositional verification of phenyloxazole derivatives, prioritizing qNMR for functional purity and CHN for regulatory compliance.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe.[5]
-
Niazi, S. K. (2022). "Searching for the Truth: Elemental Analysis—A Powerful but Often Poorly Executed Technique." ACS Omega.
-
BenchChem Application Note. (2025). "Scale-Up Synthesis of 2-Chloro-4-phenyloxazole Derivatives."
-
Gomollón-Bel, F. (2019). "Ten things you should know about elemental analysis." Chemistry World.
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- 4. resolvemass.ca [resolvemass.ca]
- 5. spectroscopyworld.com [spectroscopyworld.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(3-Methoxyphenyl)-5-phenyloxazole
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a dedicated SDS, a cautious and informed approach to handling 2-(3-methoxyphenyl)-5-phenyloxazole is paramount. Structurally related compounds suggest potential for skin, eye, and respiratory irritation. Some organic compounds can also be harmful if swallowed.[1][2][3] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a well-ventilated area.
Key Inferred Hazards:
-
Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[1][3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(3-methoxyphenyl)-5-phenyloxazole for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[1]
-
Protective Clothing: A laboratory coat should be worn to protect street clothes from contamination.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[1]
Spill and Exposure Procedures: Immediate and Corrective Actions
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[1]
-
Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of chemical waste is a regulated process designed to protect human health and the environment.[6] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[7][8] This means the responsibility for the waste lies with the generator from its creation to its final disposal.[9][10]
Caption: Disposal workflow for 2-(3-methoxyphenyl)-5-phenyloxazole.
Waste Characterization
The first step in proper disposal is to determine if the waste is hazardous according to the EPA's regulations under RCRA. This involves checking if the waste is specifically "listed" by the EPA or if it exhibits any of the four characteristics of hazardous waste:
| Characteristic | Description | Relevance to 2-(3-methoxyphenyl)-5-phenyloxazole |
| Ignitability | Liquids with a flashpoint below 140°F, or solids that can spontaneously combust. | Unlikely based on similar compounds, but should be confirmed if data is available. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Unlikely for the pure compound, but relevant if in solution. |
| Reactivity | Wastes that are unstable, react violently with water, or can generate toxic gases. | Unlikely based on the oxazole structure, but should be considered. |
| Toxicity | Wastes that contain certain contaminants at or above specified concentrations that could leach into groundwater. | This is the most likely characteristic. The toxicity of the compound itself needs to be considered. |
If the waste is determined to be hazardous, it must be managed according to RCRA regulations.[7][11]
Segregation and Containerization
Hazardous waste must be segregated from non-hazardous waste and from incompatible chemicals to prevent dangerous reactions.[12]
-
Container Selection: Choose a container that is compatible with 2-(3-methoxyphenyl)-5-phenyloxazole. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid.[12]
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[12]
Labeling
Proper labeling is a critical component of hazardous waste management.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(3-methoxyphenyl)-5-phenyloxazole" (no abbreviations or formulas)
-
The date when waste was first added to the container (the "accumulation start date")
-
The location where the waste was generated (e.g., building and room number)
Storage and Disposal
-
Satellite Accumulation: Laboratories can accumulate up to 55 gallons of hazardous waste in a "satellite accumulation area," which is at or near the point of generation and under the control of the operator of the process generating the waste.[12]
-
Contacting Environmental Health and Safety (EHS): Once the waste container is full or you are finished with the process, contact your institution's EHS office to arrange for pickup and disposal.[6] They will work with a licensed hazardous waste vendor to ensure the waste is transported and disposed of in compliance with all federal and state regulations.[14]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-(3-methoxyphenyl)-5-phenyloxazole is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By following these guidelines, which are grounded in the regulations set forth by OSHA and the EPA, researchers can ensure they are protecting themselves, their colleagues, and the community. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location and facilities.[15][16]
References
- Labor
- The Laboratory Standard | Office of Clinical and Research Safety. (URL: )
- RCRA: Resource Conserv
- 29 CFR 1910.
- Resource Conservation and Recovery Act (RCRA) Overview | US EPA. (URL: )
- Navigating RCRA Hazardous Waste Regul
- Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (URL: )
- The OSHA Labor
- OSHA FACTSHEET LABOR
- Resource Conservation and Recovery Act (RCRA)
- How to Dispose of Chemical Waste | Environmental Health and Safety. (URL: )
- How to Properly Manage Hazardous Waste Under EPA Regul
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: )
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Learn the Basics of Hazardous Waste | US EPA. (URL: )
- Safety D
- Safety d
- SAFETY D
- SAFETY D
- Safety D
- CAS 38705-20-3 2-(3-Methoxyphenyl)-5-phenyloxazole - Alfa Chemistry. (URL: )
- 17064-22-1 | 2-(4-Methoxyphenyl)-5-phenyloxazole - ChemScene. (URL: )
- SAFETY D
- 5 - SAFETY D
- M1641 - • SAFETY D
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- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
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- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Navigating RCRA Hazardous Waste Regulations - OSHA.com [osha.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
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- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
